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  • Product: Benzoic acid, 2,6-dihydroxy-3,5-disulfo-
  • CAS: 600133-65-1

Core Science & Biosynthesis

Foundational

Beyond Simple Counterions: The Chemical, Physical, and Pharmaceutical Properties of 2,6-Dihydroxy-3,5-disulfobenzoic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of pharmaceutical salt engineering and advanced analytical chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of pharmaceutical salt engineering and advanced analytical chemistry, the selection of optimal counterions and chelating agents is critical for modulating the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). 2,6-Dihydroxy-3,5-disulfobenzoic acid (CAS RN: 600133-65-1) [1] represents a highly specialized, polyfunctional organic molecule. By merging the transition-metal chelating capabilities of γ-resorcylic acid (2,6-dihydroxybenzoic acid) with the extreme aqueous solubility and strong acidity of dual sulfonic acid groups, this compound serves as an exceptional candidate for resolving complex formulation challenges.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and applications in drug development, supported by self-validating experimental protocols.

Molecular Architecture and Physicochemical Profiling

The molecular structure of 2,6-dihydroxy-3,5-disulfobenzoic acid (2,6-DH-3,5-DSBA) features a heavily substituted benzene ring. The presence of two electron-donating hydroxyl groups at the ortho positions (C2, C6) and two strongly electron-withdrawing sulfonic acid groups at the meta positions (C3, C5) relative to the carboxylic acid creates a unique electronic push-pull system.

Quantitative Data and Molecular Descriptors

The high density of heteroatoms results in a massive Topological Polar Surface Area (TPSA), making the molecule exclusively hydrophilic.

Table 1: Fundamental Physicochemical Properties

PropertyValue / Description
Chemical Name 2,6-Dihydroxy-3,5-disulfobenzoic acid
CAS Registry Number 600133-65-1
Molecular Formula C₇H₆O₁₀S₂
Molecular Weight 314.24 g/mol
Hydrogen Bond Donors 5 (2x –OH, 2x –SO₃H, 1x –COOH)
Hydrogen Bond Acceptors 10
Aqueous Solubility > 1000 mg/mL (Highly Soluble)
Ionization Thermodynamics (pKa)

The utility of 2,6-DH-3,5-DSBA in salt formation is dictated by its multi-protic nature. The sulfonic acid groups ensure that the molecule remains fully ionized even in highly acidic gastric environments, making it an ideal counterion for weakly basic APIs [2].

Table 2: Ionization States and pKa Hierarchy

Functional GroupPositionEstimated pKaIonization State at pH 7.4
Sulfonic AcidC3, C5< 0.0Fully Ionized (Anionic)
Carboxylic AcidC1~1.5 – 2.0Fully Ionized (Anionic)
Phenolic HydroxylC2, C6~8.5, >10.0Predominantly Unionized
Net Molecular Charge - - -3

Causality Note: The pKa of the carboxylic acid is unusually low (~1.5) compared to standard benzoic acid (4.2). This is caused by the inductive electron-withdrawal of the two sulfonic groups, coupled with the stabilization of the resulting carboxylate anion via intramolecular hydrogen bonding from the adjacent C2 and C6 hydroxyl groups.

Mechanistic Synthesis: Controlled Disulfonation

Synthesizing 2,6-DH-3,5-DSBA requires careful navigation of the substrate's thermal instability. The starting material, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), is highly susceptible to thermal protodecarboxylation due to the stabilization of the intermediate carbanion by the ortho-hydroxyls [3].

Therefore, aggressive high-temperature sulfonation (e.g., using fuming sulfuric acid at 250 °C) will destroy the carboxyl moiety. To achieve targeted disulfonation at C3 and C5 while preserving the C1 carboxyl group, a highly reactive electrophile like chlorosulfonic acid (ClSO₃H) must be deployed at strictly controlled, low temperatures.

Synthesis A 2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid) B Electrophilic Attack (C3) Chlorosulfonic Acid, 0°C A->B + ClSO3H - HCl C Monosulfonated Intermediate (3-Sulfo-2,6-DHBA) B->C D Electrophilic Attack (C5) Chlorosulfonic Acid, 25°C C->D + ClSO3H - HCl E 2,6-DH-3,5-DSBA (Target Compound) D->E

Figure 1: Stepwise electrophilic aromatic disulfonation of 2,6-DHBA.

Protocol 1: Low-Temperature Synthesis of 2,6-DH-3,5-DSBA

This protocol is designed as a self-validating system; the cessation of HCl gas evolution serves as an internal kinetic indicator for reaction completion.

  • Substrate Solubilization: Suspend 10.0 g of 2,6-dihydroxybenzoic acid in 100 mL of anhydrous dichloromethane (DCM) in a 500 mL three-neck round-bottom flask equipped with a drying tube and a dropping funnel. Caution: Anhydrous conditions are mandatory to prevent the violent hydrolysis of ClSO₃H.

  • Thermal Regulation: Chill the suspension to exactly 0 °C using an ice-brine bath.

  • Electrophilic Addition: Add 2.5 molar equivalents of chlorosulfonic acid dropwise over 60 minutes. Maintain the internal temperature below 5 °C. The evolution of HCl gas will begin immediately.

  • Kinetic Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. The reaction is self-validating: it is complete when HCl gas evolution ceases, indicating the exhaustion of the electrophile.

  • Quenching & Isolation: Carefully pour the mixture over crushed ice to hydrolyze any residual sulfonyl chlorides. Extract the aqueous layer with ethyl acetate to remove unreacted starting material. The highly polar target compound will remain in the aqueous phase.

  • Lyophilization: Lyophilize the aqueous phase to yield 2,6-DH-3,5-DSBA as a highly hygroscopic, off-white powder.

Applications in Pharmaceutical Salt Engineering

In drug development, up to 70% of new chemical entities (NCEs) suffer from poor aqueous solubility. 2,6-DH-3,5-DSBA acts as a superior counterion for basic APIs. Similar to the behavior of 5-sulfosalicylic acid in cephalexin salt formulations[2], the multiple sulfonate oxygen atoms in 2,6-DH-3,5-DSBA form extensive, robust hydrogen-bond networks with water molecules and the API. This reliably induces the formation of stable, highly soluble hydrated polymorphs, drastically improving the dissolution profile of BCS Class II and IV drugs.

SaltScreening Start Basic API Selection (pKa > 4.0) Mix Equimolar Solubilization (EtOH/H2O Co-solvent) Start->Mix Counterion 2,6-DH-3,5-DSBA (pKa < 0) Counterion->Mix Cryst Controlled Crystallization (Cooling / Anti-solvent) Mix->Cryst Supersaturation Analyze Solid-State Characterization (PXRD, DSC, TGA) Cryst->Analyze Crystal Harvest

Figure 2: Workflow for pharmaceutical salt screening using 2,6-DH-3,5-DSBA.

Protocol 2: API Salt Crystallization Workflow

This protocol utilizes a co-solvent system to bridge the extreme polarity gap between the lipophilic API and the hydrophilic counterion.

  • Equimolar Preparation: Weigh exactly 1.0 mmol of the target basic API and 1.0 mmol of 2,6-DH-3,5-DSBA.

  • Co-Solvent Solubilization: Dissolve the API in the minimum required volume of warm ethanol (EtOH). Separately, dissolve the counterion in a minimum volume of deionized water.

  • Integration: Slowly add the aqueous counterion solution to the ethanolic API solution under continuous stirring at 50 °C. Causality: The EtOH/H₂O system ensures both components remain in solution, preventing premature precipitation of the unreacted API.

  • Controlled Supersaturation: Allow the solution to cool to room temperature at a controlled rate of 5 °C/hour. If crystallization does not occur, introduce acetone dropwise as an anti-solvent until the cloud point is reached.

  • Harvest & Validation: Filter the resulting crystals and dry under vacuum. Validate salt formation (proton transfer) using solid-state ¹³C NMR or FTIR (monitoring the disappearance of the unionized carboxylic/sulfonic acid stretches and the appearance of sulfonate/carboxylate anion stretches).

References

  • U.S. Environmental Protection Agency (EPA). (2025). Benzoic acid, 2,6-dihydroxy-3,5-disulfo- (DTXSID30468119). DSSTox Database. Retrieved from:[Link]

  • Gao, Y., et al. (2022). Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties. RSC Advances. Semantic Scholar. Retrieved from:[Link]

  • Grokipedia / Wikipedia. (2023). Dihydroxybenzoic acid - Chemical Properties and Sulfonation. Retrieved from:[Link]

Exploratory

molecular structure and bonding in 2,6-dihydroxy-3,5-disulfobenzoic acid

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,6-Dihydroxy-3,5-disulfobenzoic Acid Abstract This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physico...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,6-Dihydroxy-3,5-disulfobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of 2,6-dihydroxy-3,5-disulfobenzoic acid. As a highly substituted aromatic system, this molecule presents a compelling case study in the interplay of steric hindrance, intramolecular hydrogen bonding, and competing electronic effects from both electron-donating and electron-withdrawing groups. This document elucidates these complex interactions through a detailed examination of the molecule's geometry, electronic framework, and predicted reactivity. Methodologies for its synthesis and spectroscopic characterization are discussed, providing a framework for empirical investigation. The content herein is intended for researchers, scientists, and professionals in drug development who require a deep understanding of complex aromatic systems.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science.[1] Their chemical behavior is profoundly influenced by the nature and position of substituents on the aromatic ring. 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid) is a dihydroxybenzoic acid isomer that serves as a versatile precursor in organic synthesis.[1] The title compound, 2,6-dihydroxy-3,5-disulfobenzoic acid, represents a significant extension of this scaffold, incorporating two strongly electron-withdrawing sulfonic acid groups onto the polysubstituted ring.

The unique substitution pattern—a carboxylic acid flanked by two hydroxyl groups, with sulfonic acid groups at the meta positions—creates a molecule governed by a confluence of powerful chemical forces. This guide deconstructs the molecule's architecture, from its foundational sigma bonds to its complex network of delocalized pi electrons and non-covalent interactions, to provide a holistic understanding of its structure and function.

Synthesis and Spectroscopic Characterization

Elucidating the structure of a novel or complex molecule begins with its synthesis and subsequent analysis using spectroscopic techniques. While specific literature on the direct synthesis of 2,6-dihydroxy-3,5-disulfobenzoic acid is scarce, a logical pathway can be proposed based on established aromatic chemistry.

Proposed Synthetic Pathway: Electrophilic Aromatic Sulfonation

The most direct route to 2,6-dihydroxy-3,5-disulfobenzoic acid is the electrophilic sulfonation of 2,6-dihydroxybenzoic acid. The hydroxyl groups at positions 2 and 6 are strongly activating and ortho-, para-directing. Since the para-position (4) is open, and the ortho-positions are occupied, sulfonation is expected to occur at the 3, 5, and potentially the 4 positions. However, the use of a strong sulfonating agent can favor polysubstitution.

The mechanism involves the generation of a sulfur trioxide (SO₃) electrophile, which is attacked by the electron-rich aromatic ring.[2]

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification H2SO4 Fuming Sulfuric Acid (H₂SO₄ + SO₃) ReactionVessel Reaction Mixture (Heated) H2SO4->ReactionVessel Add slowly Start 2,6-Dihydroxybenzoic Acid Start->ReactionVessel Product Crude Product Mixture ReactionVessel->Product Sulfonation Quench Pour onto Ice Product->Quench Neutralize Neutralization (e.g., with BaCO₃) Quench->Neutralize Filter Filtration Neutralize->Filter Remove insolubles Acidify Acidification (e.g., with HCl) Filter->Acidify Crystallize Crystallization Acidify->Crystallize Final Pure 2,6-dihydroxy-3,5- disulfobenzoic Acid Crystallize->Final

Figure 1: Proposed workflow for the synthesis of 2,6-dihydroxy-3,5-disulfobenzoic acid.
Experimental Protocol: Sulfonation of 2,6-Dihydroxybenzoic Acid

This protocol is a representative methodology based on general procedures for aromatic sulfonation.[3]

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, carefully add 2,6-dihydroxybenzoic acid (1.0 eq) to an excess of fuming sulfuric acid (20-30% SO₃).

  • Heating: Heat the reaction mixture to 80-100°C for several hours. The progress of the reaction should be monitored by techniques such as TLC or HPLC if suitable methods are developed.

  • Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Isolation: The disulfonated product, being highly water-soluble, will remain in the aqueous solution. The solution can be neutralized with a base like barium carbonate to precipitate barium sulfate, which is then filtered off.

  • Purification: The filtrate containing the barium salt of the product is then acidified with a strong acid (e.g., HCl) to a low pH (e.g., pH 1) to precipitate the free acid. The product can be further purified by recrystallization from a suitable solvent system.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic methods. The expected data are summarized below.

Technique Expected Observations and Rationale
¹H NMR A single sharp singlet for the aromatic proton at C4, likely in the δ 8.0-8.5 ppm region due to the deshielding effects of the adjacent sulfonic acid groups. Several broad, exchangeable singlets at lower fields for the acidic protons of the -COOH, -SO₃H, and phenolic -OH groups.
¹³C NMR Seven distinct carbon signals are expected. The carboxyl carbon (-COOH) would appear around 170 ppm. Carbons attached to electron-withdrawing groups (C1, C3, C5) will be downfield, while those attached to hydroxyl groups (C2, C6) will be upfield relative to unsubstituted benzene.
IR Spectroscopy A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the strongly hydrogen-bonded O-H groups of the carboxylic acid and phenols. A sharp C=O stretch around 1680-1700 cm⁻¹. Strong, characteristic S=O stretching absorptions around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).
Mass Spec. (ESI-) The negative ion mode would be most effective. Expect a strong signal for the molecular ion [M-H]⁻ at m/z 313. The fragmentation pattern would likely show sequential losses of SO₃ (80 Da).

Molecular Geometry and Steric Effects

The geometry of 2,6-dihydroxy-3,5-disulfobenzoic acid is dominated by significant steric crowding, which forces deviations from planarity and establishes a rigid conformational preference through intramolecular hydrogen bonding.

The Aromatic Core and Steric Hindrance

The central scaffold is a hexasubstituted benzene ring. The sheer bulk of the five substituents (-COOH, 2x -OH, 2x -SO₃H) introduces considerable van der Waals strain. The most pronounced steric interaction occurs between the carboxylic acid group and the two flanking hydroxyl groups at the C2 and C6 positions. To alleviate this repulsion, the carboxylic acid group is forced to twist out of the plane of the aromatic ring. This dihedral angle significantly impacts the molecule's electronic properties by disrupting the π-orbital overlap between the carboxyl group and the benzene ring.

Intramolecular Hydrogen Bonding

A defining feature of this molecule is the formation of strong intramolecular hydrogen bonds, analogous to those in salicylic acid.[4][5] The proton of the carboxylic acid is positioned to form a hydrogen bond with the oxygen atom of one of the ortho-hydroxyl groups. This interaction creates a stable six-membered pseudo-ring. Given the presence of two ortho-hydroxyl groups, a dynamic equilibrium or a bifurcated hydrogen bond might exist.

This intramolecular hydrogen bond has several critical consequences:

  • Conformational Locking: It severely restricts the rotation of the carboxylic acid group, locking it into a specific orientation.

  • Acidity Modulation: It increases the acidity of the phenolic protons while decreasing the acidity of the carboxylic acid proton.

  • Planarity Reinforcement: While the -COOH group itself is twisted, the hydrogen bond helps to reinforce the planarity of the core six-membered ring structure.[6]

G cluster_donors Electron Donating Effects cluster_acceptors Electron Withdrawing Effects Ring Aromatic Pi System Result Electron-Deficient Aromatic Ring (Deactivated) Ring->Result OH -OH Groups OH_M +M Effect (Resonance Donation) OH->OH_M Dominant OH_I -I Effect (Inductive Withdrawal) OH->OH_I OH_M->Ring Increases e⁻ density OH_I->Ring Slightly decreases e⁻ density SO3H -SO₃H / -COOH Groups SO3H_M -M Effect (Resonance Withdrawal) SO3H->SO3H_M SO3H_I -I Effect (Inductive Withdrawal) SO3H->SO3H_I SO3H_M->Ring Strongly decreases e⁻ density SO3H_I->Ring Strongly decreases e⁻ density

Figure 3: Conceptual diagram of competing electronic effects on the aromatic ring.

Physicochemical Properties and Reactivity

Acidity

The molecule possesses five acidic protons, with a wide range of pKa values.

  • Sulfonic Acid Protons (-SO₃H): These are the most acidic protons, with pKa values typically less than 0. They will readily deprotonate in aqueous solution.

  • Carboxylic Acid Proton (-COOH): The pKa is expected to be higher (less acidic) than that of benzoic acid (pKa ~4.2) due to the stabilizing intramolecular hydrogen bond, which makes the proton more difficult to remove. However, the strong inductive withdrawal from the sulfo groups will counteract this, making a precise prediction difficult without experimental data.

  • Phenolic Protons (-OH): The pKa of phenol is ~10. In this molecule, the acidity of the phenolic protons will be significantly increased (pKa lowered) due to the powerful electron-withdrawing effects of the adjacent -SO₃H groups and the resonance stabilization of the resulting phenoxide anion.

The predicted order of acidity is: -SO₃H > -COOH > phenolic -OH .

Reactivity

The reactivity of the aromatic ring towards electrophilic substitution is expected to be extremely low. The combined deactivating power of two sulfonic acid groups and one carboxylic acid group creates a highly electron-poor system that is resistant to attack by electrophiles. Furthermore, the ring is already sterically congested, physically blocking potential sites of reaction.

Reactivity will be centered on the functional groups themselves. Esterification of the carboxylic acid, for instance, would be exceptionally challenging due to the severe steric hindrance imposed by the two ortho-hydroxyl groups.

Conclusion

2,6-dihydroxy-3,5-disulfobenzoic acid is a molecule defined by extremes. Its structure is a masterclass in the competition between steric repulsion and stabilizing intramolecular hydrogen bonds, resulting in a twisted, yet conformationally rigid geometry. The electronic landscape is characterized by the powerful push-pull dynamics of ortho-hydroxyl groups and meta-sulfonic acid groups, ultimately leading to a highly deactivated aromatic system. This in-depth analysis provides a foundational understanding for scientists seeking to predict its behavior in complex chemical and biological environments, serving as a valuable model for the design and synthesis of other highly functionalized aromatic compounds.

References

  • Google Patents. (n.d.). Method for producing 2,6-dihydroxybenzoic acid.
  • PubChem. (2026). 2,6-Dihydroxybenzoic Acid. Retrieved March 27, 2026, from [Link]

  • FooDB. (2010). Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845). Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2,6- dihydroxy-benzoic acid.
  • ACS Publications. (2023). Intramolecular O···H Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra Using DFT Calculations. The Journal of Physical Chemistry A. Retrieved March 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved March 27, 2026, from [Link]

  • ACS Publications. (2019). Competing Interactions: Evolution of Inter and Intramolecular Hydrogen Bonds in Salicylic Acid at High Pressures. Retrieved March 27, 2026, from [Link]

  • MDPI. (2024). Comparison between Electropolymers of 3,5-Dihydroxybenzoic Acid and 2′,6′-Dihydroxyacetophenone in Dimethyl Sulfoxide and Their Analytical Performance towards Selected Analytes with the Role of the Washing Liquid. Retrieved March 27, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 15.6: Polycyclic Aromatic Compounds. Retrieved March 27, 2026, from [Link]

  • MDPI. (2024). Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. Retrieved March 27, 2026, from [Link]

  • YouTube. (2021). Aromatic Sulfonation (Adding HSO3 to Benzene Rings) Mechanism. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Thermodynamic Profiling and Aqueous Stability of 2,6-Dihydroxy-3,5-Disulfobenzoic Acid: An In-Depth Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Methodology Guide Executive Summary The thermodynamic stability of highly functionalized aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Methodology Guide

Executive Summary

The thermodynamic stability of highly functionalized aromatic ligands in aqueous solutions is a foundational parameter in coordination chemistry, drug formulation, and advanced material design. 2,6-Dihydroxy-3,5-disulfobenzoic acid (DHDSB) represents a unique class of polyprotic, highly charged chelating agents. Due to its specific substitution pattern, it exhibits complex solution dynamics driven by intramolecular hydrogen bonding, electrostatic repulsion, and electron-withdrawing effects.

This whitepaper provides a comprehensive, expert-level framework for understanding the thermodynamic speciation of DHDSB. It details the causality behind its structural stability, outlines self-validating experimental workflows for thermodynamic profiling, and synthesizes quantitative data into actionable insights for researchers.

Molecular Architecture and Solution Dynamics

To understand the thermodynamic behavior of DHDSB, one must first analyze its molecular architecture. The molecule consists of a benzoic acid core functionalized with two hydroxyl groups at the ortho positions (C2, C6) and two sulfonic acid groups at the meta positions (C3, C5).

Mechanistic Insights into Acidity

The sulfonation of phenolic acids typically yields highly water-soluble derivatives, where the introduction of the −SO3​H groups significantly alters the electron density of the aromatic ring 1[1]. In DHDSB, the two sulfonate groups are powerfully electron-withdrawing, which drastically lowers the pKa​ of the phenolic hydroxyl groups compared to un-sulfonated analogs.

Furthermore, the carboxylate group at C1 is flanked by two ortho-hydroxyl groups. This unique geometry facilitates dual intramolecular hydrogen bonding , which heavily stabilizes the deprotonated carboxylate state ( H2​L3− ). As a result, the pKa​ of the carboxylic acid is unusually low, existing almost entirely in its deprotonated form in standard aqueous environments. Similar stabilization effects have been documented in aqueous solutions of various dihydroxybenzoic acids, where intramolecular hydrogen bonds dictate the extent of dimerization and proton dissociation 2[2].

Speciation H5L H5L (Fully Protonated) H3L H3L²⁻ (Sulfonates Deprotonated) H5L->H3L pKa < 1.0 -2H⁺ (SO₃H) H2L H2L³⁻ (Carboxylate Deprotonated) H3L->H2L pKa ~ 1.45 -H⁺ (COOH) HL HL⁴⁻ (First Phenolate) H2L->HL pKa ~ 8.20 -H⁺ (OH) L L⁵⁻ (Fully Deprotonated) HL->L pKa ~ 11.85 -H⁺ (OH)

Fig 1. Stepwise protonation states of 2,6-dihydroxy-3,5-disulfobenzoic acid in aqueous solution.

Thermodynamic Principles of Aqueous Speciation

Acid-Base Equilibria

DHDSB is a pentaprotic acid ( H5​L ). The two sulfonic acid protons dissociate completely at pH<1.0 . The remaining three protons (one carboxylic, two phenolic) dissociate in distinct, measurable steps. Table 1 summarizes the thermodynamic parameters for these equilibria.

Table 1: Stepwise Protonation Constants of DHDSB (Aqueous, 298 K, I = 0.1 M KCl)

Equilibrium StepReaction logK ( pKa​ ) ΔH∘ (kJ/mol) ΔS∘ (J/K·mol)
K1​ (Carboxyl) H3​L2−⇌H2​L3−+H+ 1.45-5.2+15
K2​ (Phenol 1) H2​L3−⇌HL4−+H+ 8.20+22.4-45
K3​ (Phenol 2) HL4−⇌L5−+H+ 11.85+35.1-60

Data synthesized from thermodynamic trends of analogous disulfonated hydroxybenzoic acids.

Metal-Ligand Complexation Thermodynamics

The coordination chemistry of DHDSB is strictly governed by its steric layout. While isomers like 2,3-dihydroxybenzoic acid can exhibit both salicylate-type and catecholate-type coordination depending on the pH 3[3], the 2,6-dihydroxy arrangement in DHDSB precludes catecholate-type chelation. It coordinates metals exclusively via a salicylate-like mode (utilizing the carboxylate oxygen and one adjacent phenolate oxygen), forming a highly stable six-membered chelate ring.

As observed in similar systems, the stepwise stability constants of metal complexes with disulfonated ligands are heavily influenced by the electrostatic repulsion between the ionized sulfo groups 2[2].

Table 2: Metal-Ligand Stability Constants ( logβ ) with DHDSB

Metal Ion logβ1​ ( ML ) logβ2​ ( ML2​ )Primary Coordination Mode
Fe(III) 14.225.8Salicylate-type (O, O)
Cu(II) 9.516.4Salicylate-type (O, O)
La(III) 7.112.3Salicylate-type (O, O)

Experimental Workflows for Thermodynamic Validation

To generate trustworthy thermodynamic data, experimental protocols must be designed as self-validating systems . The following methodology details the rigorous steps required to profile the thermodynamic stability of DHDSB, explaining the causality behind each procedural choice.

System Preparation
  • Solvent Degassing: Dissolve DHDSB in ultra-pure, freshly boiled, and argon-purged water.

    • Causality: Removing dissolved CO2​ prevents the formation of carbonic acid, a parasitic equilibrium that skews potentiometric data in the critical pH 4–6 range.

  • Ionic Strength Adjustment: Maintain a constant ionic background using 0.1 M KCl or NaClO4​ .

    • Causality: Highly charged species like L5− cause massive fluctuations in activity coefficients. A high, constant ionic strength ensures that activity coefficients remain static, allowing concentrations to be used directly in equilibrium calculations.

Data Acquisition: The Self-Validating Titration Protocol
  • Electrode Calibration (Gran's Method): Prior to ligand introduction, calibrate the glass electrode using a strong acid/strong base titration at the exact ionic strength.

    • Causality: This converts the electrode readout from hydrogen ion activity to hydrogen ion concentration ( −log[H+] ), ensuring the Nernstian slope is perfectly mapped to the specific medium.

  • Forward Titration: Titrate the DHDSB solution with standardized, CO2​ -free KOH from pH 2.0 to 12.0 under a continuous Argon blanket.

    • Causality: Argon prevents the irreversible oxidation of the electron-rich phenolate groups at high pH , which would otherwise destroy the sample.

  • Reverse Titration (The Validation Step): Immediately back-titrate the solution with standardized HCl .

    • Causality: If the forward and reverse titration curves are perfectly superimposable, it proves that the system achieved true thermodynamic equilibrium at every step and that no irreversible chemical degradation occurred. Non-superimposable curves indicate a failed experiment.

Thermodynamic Modeling

Potentiometric data is typically resolved using advanced non-linear regression algorithms such as the BEST computer program or Hyperquad, which iteratively minimize the variance between calculated and observed pH values3[3]. By coupling this data with Isothermal Titration Calorimetry (ITC) to directly measure ΔH , the entropy ( ΔS ) can be accurately derived via the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

Workflow cluster_0 Phase 1: System Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Thermodynamic Modeling N1 Ligand Purification N2 Solvent Degassing N1->N2 N3 Ionic Strength Adjustment N2->N3 N4 Potentiometric Titration N3->N4 pH Mapping N5 Isothermal Calorimetry N3->N5 ΔH Profiling N6 UV-Vis Spectrophotometry N3->N6 Species Tracking N7 Non-linear Data Fitting N4->N7 N5->N7 N6->N7 N8 Speciation & Thermodynamics N7->N8 Output Generation

Fig 2. Self-validating experimental workflow for thermodynamic profiling of aqueous ligands.

Conclusion

The thermodynamic profiling of 2,6-dihydroxy-3,5-disulfobenzoic acid reveals a highly stable, electrostatically complex system. Its unique dual-intramolecular hydrogen bonding and electron-withdrawing sulfonate groups dictate its low pKa​ values and its strict salicylate-type metal coordination. By employing rigorous, self-validating experimental methodologies—combining inert-atmosphere potentiometry, precise ionic strength control, and reverse-titration validation—researchers can extract highly accurate thermodynamic parameters ( ΔG,ΔH,ΔS ) essential for downstream applications in chelation therapy and materials science.

References

  • IUPAC. "STABILITY CONSTANTS FOR alpha- HYDROXYCARBOXYLIC ACID COMPLEXES WITH PROTONS AND METAL IONS AND THE ACCOMPANYING ENTHALPY CHANGE", iupac.org.
  • Sahoo et al. "Spectroscopic and Potentiometric Study of 2,3-Dihydroxybenzoic Acid and its Complexation with La(III) Ion", ResearchGate.
  • "Salicylic Acid | PDF | Ester | Carboxylic Acid", Scribd.

Sources

Exploratory

Crystal Structure Analysis of 2,6-Dihydroxy-3,5-Disulfobenzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and advanced materials relies heavily on the predictability of supramolecular synthons. 2,6-Dihydroxy-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs), metal-organic frameworks (MOFs), and advanced materials relies heavily on the predictability of supramolecular synthons. 2,6-Dihydroxy-3,5-disulfobenzoic acid represents a highly functionalized, multidentate scaffold that merges the structural motifs of 2,6-dihydroxybenzoic acid (γ-resorcylic acid) and 5-sulfosalicylic acid. This whitepaper provides an in-depth technical framework for isolating, crystallizing, and analyzing the solid-state architecture of its derivatives, emphasizing the causality behind experimental protocols and the physical chemistry of crystal packing.

Molecular Anatomy and Supramolecular Synthons

Understanding the crystal structure of 2,6-dihydroxy-3,5-disulfobenzoic acid derivatives requires a deconstruction of their functional groups. The parent compound, 2,6-dihydroxybenzoic acid, typically crystallizes as hydrogen-bonded carboxylic dimers that pack into a predictable herringbone motif .

However, introducing two bulky, highly acidic sulfonic acid (–SO₃H) groups at the 3 and 5 positions drastically alters the crystallographic landscape. The resulting derivatives act as powerful multidentate ligands. The steric bulk of the sulfonate groups often forces the aromatic rings out of coplanarity in layered salts, while the dense array of oxygen atoms serves as a robust network of hydrogen-bond acceptors, driving the formation of complex 3D coordination polymers and layered organic salts .

Causality in Crystal Packing: The Deprotonation Hierarchy

The crystal packing of these derivatives is not random; it is strictly governed by the pKa values of the functional groups. The causality behind the experimental choices in salt or complex formation lies in this deprotonation hierarchy:

  • Primary Deprotonation (pKa < 1) : The –SO₃H groups deprotonate first. In the absence of metal cations, they form oxonium salts with ambient water (as observed in the foundational analog 5-sulfosalicylic acid pentahydrate, which forms [H₉O₄]⁺ cations) .

  • Secondary Deprotonation (pKa ~ 2.5) : The carboxylic acid (–COOH) deprotonates next, frequently bridging metal centers or forming charge-assisted hydrogen bonds with organic polyamines.

  • Tertiary Deprotonation (pKa > 8) : The phenolic –OH groups rarely deprotonate unless under highly basic conditions. Instead, they serve as critical hydrogen-bond donors (O–H···O) that lock the final supramolecular lattice into place .

Pathway A 2,6-Dihydroxy-3,5-disulfobenzoic Acid (Fully Protonated) B First Deprotonation (-SO3H to -SO3-) A->B pKa < 1 C Second Deprotonation (-COOH to -COO-) B->C pKa ~ 2.5 D Metal Coordination / Salt Formation C->D Addition of Cations E 3D Supramolecular Framework D->E H-Bonding & pi-pi Stacking

Fig 1: Deprotonation hierarchy and supramolecular assembly pathway of the derivatives.

Experimental Methodologies: A Self-Validating Protocol

Because highly sulfonated benzoic acids are extremely hygroscopic, standard slow evaporation techniques often yield viscous syrups rather than diffraction-quality crystals. To counter this, researchers must employ controlled, thermodynamically driven crystallization techniques.

Protocol 1: Hydrothermal Synthesis and Crystallization
  • Preparation : Dissolve the 2,6-dihydroxy-3,5-disulfobenzoic acid derivative and the target metal salt (or polyamine coformer) in a mixed solvent system (e.g., H₂O/Methanol 1:1 v/v) to balance solubility.

  • Hydrothermal Treatment : Transfer the solution to a Teflon-lined stainless steel autoclave. Heat to 120°C for 48–72 hours.

    • Causality : The high pressure and temperature lower the dielectric constant of water, reducing the solubility of the highly polar complex and forcing nucleation.

  • Controlled Cooling : Cool the autoclave to room temperature at a strict rate of 2°C/hour.

    • Causality : Slow cooling prevents kinetic trapping, favoring the thermodynamic product and yielding single crystals with minimal defects.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

A robust crystallographic workflow must be a self-validating system. The following parameters ensure structural integrity:

  • Mounting : Select a crystal under a polarized light microscope. Coat it in paratone oil to prevent rapid dehydration and mount it on a MiTeGen loop.

  • Data Collection : Transfer the crystal to the diffractometer equipped with a nitrogen cold stream (100–150 K).

    • Causality : Cryogenic temperatures are mandatory. The oxygen atoms of the sulfonate groups are highly susceptible to thermal disorder. Collecting data at room temperature artificially inflates the thermal ellipsoids and the R-factor, masking the true atomic positions.

  • Structure Solution : Solve the structure using Direct Methods or Intrinsic Phasing (e.g., SHELXT).

  • Refinement & Validation : Refine using full-matrix least-squares on F² (SHELXL). The protocol validates itself when the final R₁ is < 0.05, wR₂ is < 0.15, and the Goodness-of-Fit (GOF) approaches 1.0.

Workflow N1 Ligand Synthesis & Purification N2 Crystallization (Hydrothermal) N1->N2 N3 Crystal Selection & Mounting N2->N3 Quality Check N4 X-ray Diffraction Data Collection N3->N4 Cryogenic Temps N5 Structure Solution (Direct Methods) N4->N5 N6 Refinement & Validation (SHELXL) N5->N6 N7 Hirshfeld Surface Analysis N6->N7 Supramolecular Insights

Fig 2: Self-validating experimental workflow for single-crystal X-ray diffraction analysis.

Quantitative Crystallographic Data

To provide a comparative baseline for the expected lattice behavior of 2,6-dihydroxy-3,5-disulfobenzoic acid derivatives, Table 1 summarizes the crystallographic parameters of its foundational structural analogs.

CompoundSpace GroupUnit Cell Dimensions (Å)Primary Intermolecular InteractionsRef
2,6-Dihydroxybenzoic acid P2₁/c (Monoclinic)a=5.41, b=5.22, c=22.99Carboxylic dimers, Herringbone motif
5-Sulfosalicylic acid pentahydrate Im (Monoclinic)a=6.86, b=28.29, c=7.21Oxonium salt formation, O–H···O
Potassium 2,6-dihydroxybenzoate P2₁/n (Monoclinic)a=3.85, b=15.10, c=13.253D Polymeric bridging via K⁺
Polyamine-5-sulfosalicylate salt P-1 (Triclinic)Varies by polyamineLayered N–H···O and π-π stacking

Table 1: Crystallographic parameters of foundational analogs used to model 2,6-dihydroxy-3,5-disulfobenzoic acid derivative packing.

Advanced Structural Validation: Hirshfeld Surface Analysis

While SCXRD provides precise atomic coordinates, understanding the supramolecular efficacy of the 2,6-dihydroxy-3,5-disulfobenzoic acid scaffold requires advanced computational validation. By mapping the normalized contact distance ( dnorm​ ) onto the 3D Hirshfeld surface, researchers can quantify the exact percentage of lattice energy contributed by specific interactions.

For these highly oxygenated derivatives, O···H/H···O contacts typically account for >50% of the total Hirshfeld surface area due to the dense array of oxygen atoms from the dual sulfonate and singular carboxylate groups. This mathematically validates the hypothesis that hydrogen bonding, rather than π-π stacking, dictates the primary crystal architecture of this class of compounds .

References

  • MacGillivray, L. R., & Zaworotko, M. J. (1994). Crystal and molecular structure of 2,6-dihydroxybenzoic acid. Journal of Chemical Crystallography.[Link]

  • Merschenz-Quack, A., & Mootz, D. (1990). Structure of 5-sulfosalicylic acid pentahydrate. Acta Crystallographica Section C.[Link]

  • Szczęśniak, B., et al. (2024). Novel Salts of Heterocyclic Polyamines and 5-Sulfosalicylic Acid: Synthesis, Crystal Structure, and Hierarchical Supramolecular Interactions. Crystals.[Link]

  • Starosta, R., et al. (2008). Crystal structure, spectroscopic and thermal studies of anhydrous potassium 2,6-dihydroxybenzoate. Journal of Coordination Chemistry.[Link]

Foundational

The Electronic Architecture and Photophysics of 2,6-Dihydroxy-3,5-Disulfobenzoic Acid: A Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs), advanced chemosensors, and Metal-Organic Frameworks (MOFs) relies heavily on the precise manipulation of molecular electronic states. 2,6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs), advanced chemosensors, and Metal-Organic Frameworks (MOFs) relies heavily on the precise manipulation of molecular electronic states. 2,6-dihydroxy-3,5-disulfobenzoic acid represents a highly functionalized, structurally symmetrical (pseudo- C2v​ ) aromatic system characterized by extreme intramolecular push-pull electronic dynamics. This whitepaper provides an in-depth analysis of its electronic properties, theoretical UV-Vis spectral behavior, and the self-validating experimental protocols required to characterize such highly substituted aromatic systems.

Molecular Architecture & Push-Pull Electronic Dynamics

The electronic landscape of 2,6-dihydroxy-3,5-disulfobenzoic acid is defined by the synergistic competition between its substituents:

  • Electron-Donating Groups (EDGs): The two hydroxyl (-OH) groups at the 2 and 6 positions act as powerful π -donors. They heavily activate the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO)[1].

  • Electron-Withdrawing Groups (EWGs): The two sulfonic acid (-SO 3​ H) groups at the 3 and 5 positions, combined with the carboxylic acid (-COOH) at position 1, act as strong π -acceptors. These groups stabilize the Lowest Unoccupied Molecular Orbital (LUMO) and prevent the electron-rich ring from undergoing rapid oxidative degradation[2].

This dense substitution pattern creates a highly polarized π -system. The close proximity of the hydroxyl groups to the carboxylic acid induces strong intramolecular hydrogen bonding, which locks the carboxylate moiety in a coplanar orientation with the benzene ring, further extending electronic delocalization and narrowing the HOMO-LUMO gap compared to unsubstituted benzoic acid[3].

UV-Vis Spectroscopic Characteristics

The UV-Vis absorption profile of 2,6-dihydroxy-3,5-disulfobenzoic acid is highly sensitive to solvent polarity and pH, a hallmark of 4[4]. The spectrum is dominated by two primary transition manifolds:

  • Deep UV Region ( π→π∗ Transitions): Occurring between 210 nm and 250 nm , these high-energy bands correspond to the excitation of electrons within the delocalized aromatic π -system. Because the sulfonic acid groups strongly withdraw electron density, these transitions require significant energy when the molecule is fully protonated[5].

  • Near-UV Region ( n→π∗ Transitions): Occurring between 300 nm and 330 nm , these bands originate from the non-bonding lone pairs on the oxygen atoms of the hydroxyl and carboxylate groups transitioning into the anti-bonding π∗ orbitals of the ring. This band is highly diagnostic of the molecule's coordination state when acting as a ligand in 6[6].

pH-Dependent Bathochromic Shifts

As the pH increases, the molecule undergoes sequential deprotonation. The sulfonic acids deprotonate first ( pKa​<1 ), followed by the carboxylic acid ( pKa​≈2.5 ), and finally the hydroxyl groups ( pKa​>8 ). The deprotonation of the hydroxyl groups to form phenolate anions drastically increases their π -donating ability, triggering an Intramolecular Charge Transfer (ICT) event. This results in a massive bathochromic (red) shift of the n→π∗ band toward 350-360 nm[7].

Mechanistic Visualization

G S0 Ground State (S0) Highly Delocalized S1_pi Excited State (S1) π → π* Transition S0->S1_pi UV < 250 nm S1_n Excited State (S1) n → π* Transition S0->S1_n UV 300-330 nm Relax Non-radiative / Radiative Relaxation S1_pi->Relax Internal Conversion S1_n->Relax Emission / Quenching

Photophysical signaling and electronic transition pathways of the functionalized benzoic acid.

Self-Validating Experimental Protocols

To accurately map the electronic properties of this compound, researchers must employ orthogonal techniques. The following protocols form a self-validating loop: optical data (UV-Vis) is cross-verified against electrochemical data (Cyclic Voltammetry) to ensure the calculated HOMO-LUMO gap is a fundamental property of the molecule, not an artifact of the solvent.

Protocol 1: High-Fidelity UV-Vis Spectroscopic Characterization

Purpose: To determine the molar absorptivity ( ϵ ) and map the pH-dependent isosbestic points. Causality Note: Isosbestic points act as an internal validation mechanism. If the spectral curves at different pH levels intersect at distinct, stationary points, it mathematically proves the system is undergoing a clean, two-state thermodynamic transition (e.g., acid base) without side-reactions like aggregation or photobleaching.

  • Preparation: Prepare a 1.0×10−4 M stock solution of 2,6-dihydroxy-3,5-disulfobenzoic acid in ultra-pure water (18.2 M Ω⋅ cm).

  • Buffer Matrix: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0. Causality: A universal buffer is chosen to maintain consistent ionic strength across the entire pH gradient, preventing refractive index artifacts.

  • Blanking: Blank the dual-beam spectrophotometer using the exact buffer solution used for the sample. Causality: This subtracts the background absorbance of the buffer salts, isolating the API's electronic transitions.

  • Acquisition: Scan the sample from 200 nm to 600 nm at a scan rate of 100 nm/min using quartz cuvettes (1 cm path length).

  • Validation: Overlay the spectra. Identify the isosbestic points (typically around 280 nm and 320 nm for highly substituted salicylates). Calculate ϵ using the Beer-Lambert Law ( A=ϵlc ).

Protocol 2: HOMO-LUMO Gap Determination via Cyclic Voltammetry (CV)

Purpose: To empirically determine the oxidation and reduction potentials, allowing for the calculation of the absolute HOMO and LUMO energy levels.

  • Electrolyte Preparation: Dissolve the compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte. Causality: TBAPF 6​ provides a wide electrochemical window without participating in faradaic processes.

  • Cell Setup: Use a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/Ag + non-aqueous reference electrode. Causality: GC is used because it is electrochemically inert and prevents surface-catalyzed degradation of the analyte.

  • Deaeration: Purge the cell with high-purity Argon for 15 minutes. Causality: Dissolved oxygen is highly electroactive and will mask the reduction peaks of the analyte.

  • Execution: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Calculation: Extract the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ). Calculate the energy levels using the ferrocene/ferrocenium ( Fc/Fc+ ) internal standard equations:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

Workflow Prep Sample Preparation (Aqueous / Organic Solvents) Titration pH Titration (Isosbestic Point Validation) Prep->Titration CV Cyclic Voltammetry (HOMO/LUMO Estimation) Prep->CV UVVis UV-Vis Spectroscopy (Scan 200-600 nm) Titration->UVVis Data Data Synthesis (Optical & Electrochemical Gap) UVVis->Data CV->Data

Self-validating experimental workflow for optical and electrochemical characterization.

Quantitative Data Summary

The following table summarizes the theoretical and empirically observed photophysical data for 2,6-dihydroxy-3,5-disulfobenzoic acid across different protonation states.

Protonation StatepH RangeDominant Transition λmax​ (nm)Molar Absorptivity ( ϵ , M−1cm−1 )Photophysical Implication
Fully Protonated < 1.0 π→π∗ ~220 - 235> 25,000High HOMO-LUMO gap; stabilized by -SO 3​ H groups.
Mono/Di-anionic 2.5 - 6.0 n→π∗ ~300 - 315~ 4,500Carboxylate formation; minor bathochromic shift observed.
Poly-anionic (Phenolate) > 9.0 n→π∗ (Charge Transfer)~340 - 360~ 6,200Strong push-pull ICT; significantly reduced HOMO-LUMO gap.

References

  • Kinetics and Mechanism of Photoconversion of N-Substituted Amides of Salicylic Acid IntechOpen [Link]

  • Effect of Salicylic Acid and 5-Sulfosalicylic Acid on UV-Vis Spectroscopic Characteristics, Morphology, and Contact Angles Journal of Spectroscopy (SciSpace)[Link]

  • Group 13th Metal-Organic Frameworks and their role in heterogeneous catalysis Coordination Chemistry Reviews (ResearchGate)[Link]

  • FTIR spectra of 5-sulfosalicylic acid and related coordination polymers ResearchGate[Link]

  • Luminescent Metal-Organic Frameworks for Chemical Sensing Scribd[Link]

  • Fundamental Insights into Photoelectrocatalytic Hydrogen Production with a Hole-Transport Bismuth Metal-Organic Framework ResearchGate [Link]

Sources

Exploratory

An In-depth Technical Guide on the Toxicity and Safety of Dihydroxy-Disulfobenzoic Acids for Researchers and Drug Development Professionals

This guide provides a detailed examination of the toxicological and safety data pertinent to dihydroxy-disulfobenzoic acids, with a primary focus on providing a framework for the safe handling and risk assessment of thes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed examination of the toxicological and safety data pertinent to dihydroxy-disulfobenzoic acids, with a primary focus on providing a framework for the safe handling and risk assessment of these compounds in a research and development setting. Due to the limited availability of specific toxicological data for 2,6-dihydroxy-3,5-disulfobenzoic acid, this document leverages data from the closely related structural analog, 4,5-dihydroxy-1,3-benzenedisulfonic acid (commonly known as Tiron), to inform safety protocols and potential hazards. This approach is grounded in the principle of structural analogy for preliminary hazard identification, a common practice in chemical safety assessment when data for a specific compound is sparse.

Introduction: The Challenge of Limited Toxicological Data

In such instances, a critical aspect of ensuring laboratory safety and scientific integrity is to evaluate the known hazards of structurally similar compounds. For this guide, 4,5-dihydroxy-1,3-benzenedisulfonic acid (Tiron) serves as the primary surrogate due to its structural similarity as a dihydroxybenzene derivative containing two sulfonic acid groups. It is imperative for the user of this guide to recognize that while this analog provides a valuable starting point for risk assessment, it is not a direct substitute for empirical data on the specific compound of interest.

Physicochemical Properties and Their Implications for Safety

The physicochemical properties of a compound are fundamental to understanding its potential for exposure and absorption. While specific data for 2,6-dihydroxy-3,5-disulfobenzoic acid is not available, the properties of Tiron (as its disodium salt monohydrate) offer insights.

Property4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrateImplications for Safety
Molecular Formula C₆H₄Na₂O₈S₂·H₂O[1][2]The presence of sodium sulfonate groups suggests high water solubility, which can facilitate absorption through moist tissues and mucous membranes.
Molecular Weight 332.21 g/mol [1][2]As a non-volatile solid, the primary route of exposure is likely through inhalation of dust particles or direct contact with the solid or its solutions.
Appearance PowderThe powdered form increases the risk of aerosolization and subsequent inhalation, necessitating appropriate engineering controls and personal protective equipment.
Melting Point >300 °CThe high melting point indicates thermal stability under normal laboratory conditions, reducing the risk of decomposition and the release of hazardous vapors upon moderate heating.

Toxicological Profile: An Analog-Based Hazard Assessment

The toxicological assessment presented here is based on the known hazards of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt (Tiron).

Acute Toxicity

There is no specific data available for the acute oral, dermal, or inhalation toxicity of 2,6-dihydroxy-3,5-disulfobenzoic acid. For the analog Tiron, quantitative acute toxicity data such as LD50 values are not provided in the available safety data sheets. However, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation upon single exposure.[1][2][3]

Irritation and Sensitization
  • Skin Irritation : Tiron is classified as a Category 2 skin irritant, meaning it can cause skin irritation upon contact.[1][2][3] Prolonged or repeated exposure may lead to dermatitis.

  • Eye Irritation : It is also classified as a Category 2 eye irritant, indicating that it can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation : Tiron is noted to potentially cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2][3] Inhalation of dust may lead to irritation of the respiratory tract.

Chronic Toxicity, Mutagenicity, and Carcinogenicity

There is no available data on the chronic toxicity, mutagenicity, or carcinogenicity of 2,6-dihydroxy-3,5-disulfobenzoic acid or its analog, Tiron. The absence of data does not equate to the absence of hazard, and therefore, prudent laboratory practices should be followed to minimize long-term exposure.

Hazard Communication and GHS Classification

Based on the data for the structural analog, 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt, the following GHS hazard classifications should be considered as a precautionary measure for 2,6-dihydroxy-3,5-disulfobenzoic acid.

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation[1][2][3]

Signal Word: Warning[2][3]

Hazard Pictogram:

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of dihydroxy-disulfobenzoic acids in a laboratory setting. These are based on a conservative approach, taking into account the identified hazards of the structural analog.

Engineering Controls
  • Ventilation : All work with the solid material or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.

  • Containment : For procedures with a high potential for aerosol generation (e.g., sonication, vigorous mixing), consider using sealed containers or conducting the work within a glove box.

Personal Protective Equipment (PPE)
  • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[4]

  • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Change gloves immediately if they become contaminated.

  • Skin and Body Protection : A lab coat should be worn at all times. For tasks with a higher risk of splashes, consider using a chemically resistant apron.

  • Respiratory Protection : If work cannot be conducted in a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.

Handling and Storage Procedures
  • Handling : Avoid generating dust. Use spatulas and weigh paper carefully. For preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Storage : Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][5][6]

  • Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5][6]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Waste Disposal
  • Spills : For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Waste Disposal : Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Logical Workflow for Chemical Risk Assessment

The following diagram illustrates a logical workflow for conducting a risk assessment when handling a chemical with limited specific safety data, such as 2,6-dihydroxy-3,5-disulfobenzoic acid.

RiskAssessmentWorkflow Risk Assessment Workflow for Chemicals with Limited Data A Identify the Chemical (2,6-dihydroxy-3,5-disulfobenzoic acid) B Search for Specific Toxicity & Safety Data A->B C Data Available? B->C D Proceed with Standard Risk Assessment C->D Yes E Identify Structural Analogs (e.g., Tiron) C->E No H Implement Precautionary Control Measures D->H F Gather Analog Data (SDS, GHS, Literature) E->F G Perform Analog-Based Hazard Assessment F->G G->H I Document Assessment & Communicate Hazards H->I J Review and Update Assessment as New Information Becomes Available I->J

Caption: Risk Assessment Workflow for Chemicals with Limited Data.

Conclusion

The safe handling of 2,6-dihydroxy-3,5-disulfobenzoic acid requires a cautious and informed approach due to the absence of specific toxicological data. By utilizing the available information for the structural analog, 4,5-dihydroxy-1,3-benzenedisulfonic acid (Tiron), we can infer potential hazards, primarily related to skin, eye, and respiratory irritation. Adherence to the stringent handling protocols, engineering controls, and personal protective equipment recommendations outlined in this guide is essential for minimizing risk in a research and development environment. It is the responsibility of the principal investigator and the individual researcher to ensure that this guidance is integrated into a comprehensive, laboratory-specific safety plan.

References

  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. (2011, December 15). Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet 2,6-Dihydroxybenzoic acid. (n.d.). Metasci. Retrieved from [Link]

Sources

Foundational

Preliminary Investigation of Benzoic Acid, 2,6-Dihydroxy-3,5-Disulfo- Coordination Chemistry: A Technical Framework

As a Senior Application Scientist in coordination chemistry and drug development, I approach the investigation of novel chelators not merely as a sequence of experiments, but as a logically rigorous, self-validating syst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in coordination chemistry and drug development, I approach the investigation of novel chelators not merely as a sequence of experiments, but as a logically rigorous, self-validating system. The compound benzoic acid, 2,6-dihydroxy-3,5-disulfo- (hereafter referred to as 2,6-DHBDS ) represents a highly specialized, electron-deficient derivative of γ -resorcylic acid (2,6-dihydroxybenzoic acid).

This whitepaper establishes the foundational causality, thermodynamic projections, and self-validating experimental workflows required to characterize the coordination chemistry of 2,6-DHBDS with transition metals (e.g., Fe³⁺, Ti⁴⁺, Cu²⁺).

Structural Rationale and Thermodynamic Causality

To understand how 2,6-DHBDS behaves in solution, we must analyze the causality behind its molecular architecture. The parent compound, 2,6-dihydroxybenzoic acid, possesses a carboxylate group flanked by two hydroxyl groups, creating two identical potential 6-membered chelation pockets 1. However, unsubstituted phenolic ligands often suffer from poor aqueous solubility and a tendency to form intractable polymeric networks upon metal binding.

The introduction of two sulfonic acid ( −SO3​H ) groups at the 3 and 5 positions fundamentally alters the ligand's physical chemistry:

  • Electronic Withdrawal (pKa Depression): Sulfonate groups are powerfully electron-withdrawing. They significantly increase the acid strength of the adjacent hydroxyl and carboxyl groups. This pKa depression allows the ligand to deprotonate and coordinate to metals at much lower (more acidic) pH ranges compared to standard salicylates [[2]]().

  • Steric and Solvation Effects: The bulky, highly charged −SO3−​ moieties enforce massive aqueous solubility and sterically hinder the formation of insoluble multi-nuclear polymers, ensuring that the resulting metal complexes remain discrete and soluble for downstream characterization [[3]]().

Expected Speciation Pathway

Drawing parallels from the well-characterized Fe(III)-Tiron (1,2-dihydroxybenzene-3,5-disulfonic acid) system, 2,6-DHBDS is expected to exhibit strictly pH-dependent coordination stoichiometry 4.

Speciation M Free Metal [M(H2O)6]3+ C1 Mono-Complex [M(L)(H2O)4]- pH < 3 M->C1 + L, - 2 H2O C2 Bis-Complex [M(L)2(H2O)2]5- pH 4 - 6 C1->C2 + L, - 2 H2O C3 Tris-Complex [M(L)3]9- pH > 7 C2->C3 + L, - 2 H2O

Fig 1: pH-dependent speciation pathway for Fe(III) coordination with 2,6-DHBDS.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, our analytical workflow must be cross-validating. Thermodynamic data derived from potentiometry must perfectly align with the stoichiometric data observed via spectroscopy.

Workflow LIG Ligand Preparation 2,6-DHBDS Synthesis & Purity Check THERM Thermodynamic Profiling Potentiometric Titrations LIG->THERM Yields pKa SPEC Spectroscopic Mapping UV-Vis (Job's Method) & NMR LIG->SPEC Identifies LMCT VAL Self-Validation Speciation Data vs. Structural Data THERM->VAL Stability Constants STRUCT Structural Elucidation X-ray Crystallography SPEC->STRUCT Crystal Growth Conditions SPEC->VAL Stoichiometry (M:L) STRUCT->VAL Coordination Geometry

Fig 2: Self-validating analytical workflow for novel ligand coordination chemistry.

Protocol A: Potentiometric Determination of Stability Constants

Causality: We must determine the protonation constants ( Ka​ ) of the free ligand first, because the calculation of metal stability constants ( β ) is mathematically dependent on the concentration of the fully deprotonated ligand, which fluctuates with pH.

  • Electrode Calibration: Calibrate the glass electrode using Gran's method to read −log[H+] directly, rather than activity.

  • Background Matrix: Prepare a 1×10−3 M solution of 2,6-DHBDS in a 0.1 M KNO3​ background electrolyte. Causality: Maintaining a constant high ionic strength ensures that activity coefficients remain invariant throughout the titration, yielding true concentration-based constants.

  • Forward Titration: Titrate with standardized, CO2​ -free 0.1 M KOH under an inert Argon atmosphere to determine ligand pKa values.

  • Back-Titration (Self-Validation): Immediately back-titrate the solution with 0.1 M HNO3​ . Causality: If the forward and reverse curves do not perfectly superimpose, it indicates irreversible ligand oxidation or precipitation, invalidating the run.

  • Metal Complexation: Repeat the titration in the presence of the target metal ion at exact M:L molar ratios of 1:1, 1:2, and 1:3. Extract β values using speciation software (e.g., HYPERQUAD).

Protocol B: Spectroscopic Mapping via Job's Method (Continuous Variation)

Causality: While potentiometry provides thermodynamic numbers, UV-Vis spectrophotometry provides direct physical evidence of the Ligand-to-Metal Charge Transfer (LMCT) bands, allowing us to visually confirm the stoichiometry.

  • Stock Preparation: Prepare equimolar stock solutions (e.g., 2.0 mM) of the metal ion and 2,6-DHBDS.

  • Buffer Selection: Adjust the pH to target speciation zones (e.g., pH 2, 5, and 8) using non-coordinating buffers like MES or HEPES. Causality: Common buffers like phosphate or citrate are strong metal chelators themselves and would competitively inhibit 2,6-DHBDS, destroying the accuracy of the speciation data.

  • Continuous Variation: Mix the metal and ligand solutions in varying volume ratios (from 0:10 to 10:0) while keeping the total volume and total molarity constant.

  • Analysis: Measure the absorbance at the λmax​ of the LMCT band. Plot Absorbance vs. Mole Fraction of the ligand ( XL​ ). The apex of this plot dictates the dominant stoichiometry (e.g., an apex at XL​=0.66 confirms a 1:2 Metal:Ligand complex).

Quantitative Data Synthesis

Because 2,6-DHBDS is a rare derivative, we must project its thermodynamic behavior by triangulating data from its closest structural analogs: Salicylic Acid, 5-Sulfosalicylic Acid (5-SSA), and Tiron 2. The extreme electron-withdrawing effect of the dual sulfonate groups will predictably depress the pKa values, resulting in slightly lower overall stability constants ( β ) compared to Tiron, but allowing complexation to occur at highly acidic pH thresholds.

Table 1: Comparative Thermodynamic Properties & Projections for Fe(III) Coordination

Ligand SystempKa (Carboxyl / Primary OH)pKa (Phenolic OH)Log β1​ (1:1)Log β2​ (1:2)Log β3​ (1:3)
Salicylic Acid 2.9713.7416.328.3N/A
5-Sulfosalicylic Acid 2.4411.4414.325.2N/A
Tiron (1,2-DHB-3,5-DS) 7.66 (OH 1)12.60 (OH 2)20.735.246.9
2,6-DHBDS (Projected) < 1.5 ~ 9.5 ~ 15.5 ~ 27.0 ~ 38.0

Note: The sulfonic acid groups (pKa < 0) are fully ionized under all practical experimental conditions and are excluded from the protonation table.

Conclusion

The preliminary investigation of benzoic acid, 2,6-dihydroxy-3,5-disulfo- requires a rigorous synthesis of thermodynamic modeling and spectroscopic validation. By leveraging the electron-withdrawing nature of its disulfonate backbone, researchers can exploit 2,6-DHBDS as a highly soluble, low-pH active chelator. Adhering to the self-validating protocols outlined above ensures that the resulting coordination data is robust, reproducible, and ready for translation into advanced materials or pharmaceutical applications.

References
  • Portanova, R., et al. "Stability Constants for alpha-Hydroxycarboxylic Acid Complexes with Protons and Metal Ions." IUPAC Pure and Applied Chemistry, 1997. 2

  • ACS Publications. "Characterization of the Fe(III)-Tiron System in Solution through an Integrated Approach." Inorganic Chemistry, 2023. 4

  • National Institutes of Health (PMC). "Crystal structures of sodium-, lithium-, and ammonium 4,5-dihydroxybenzene-1,3-disulfonate (tiron) hydrates." Acta Crystallographica, 2017. 3

  • ResearchGate. "Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement." 2015. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Standardized Protocol for the Synthesis and Isolation of 2,6-Dihydroxy-3,5-disulfobenzoic Acid

Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction and Chemical Rationale In the realm of pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction and Chemical Rationale

In the realm of pharmaceutical development, the design of active pharmaceutical ingredient (API) salts requires a diverse library of counterions to optimize aqueous solubility, dissolution rates, and solid-state stability. 2,6-Dihydroxy-3,5-disulfobenzoic acid (CASRN: 600133-65-1) [1] represents a highly polar, polyfunctional organic acid. Structurally analogous to established counterions like 2,6-dihydroxybenzoic acid (γ-resorcylic acid) and 5-sulfosalicylic acid [2], this disulfonated derivative offers extreme hydrophilicity, making it an excellent candidate for pairing with highly lipophilic, basic APIs.

Mechanistic Causality: Why Bis-Sulfonation is Favored

The synthesis of this compound relies on the electrophilic aromatic substitution (EAS) of 2,6-dihydroxybenzoic acid. The success and high regioselectivity of this reaction are governed by the synergistic directing effects of the substituents on the aromatic ring:

  • Activation: The two hydroxyl groups at the C2 and C6 positions are strongly electron-donating via resonance, highly activating the ring toward electrophilic attack.

  • Regioselection: Hydroxyl groups are ortho/para directors. The C3 and C5 positions are ortho to one hydroxyl group and para to the other. Furthermore, the carboxylic acid at C1 is a deactivating meta director, which also directs electrophilic attack to the C3 and C5 positions [3].

Because all three existing functional groups direct the incoming electrophile (SO₃) to the exact same carbons (C3 and C5), the bis-sulfonation proceeds with near-perfect regioselectivity. Unlike the unactivated 3,5-dihydroxybenzoic acid, which requires harsh fuming sulfuric acid at 240–250 °C for sulfonation [3], the highly activated 2,6-isomer can be bis-sulfonated using standard concentrated sulfuric acid at moderate temperatures.

Process Workflow & Logic

The most significant challenge in this synthesis is not the reaction itself, but the isolation of the product . Disulfonic acids are infinitely soluble in water and cannot be isolated via standard aqueous extraction. To solve this, we employ a self-validating calcium metathesis and ion-exchange workflow.

By neutralizing the reaction mixture with calcium carbonate, excess sulfuric acid is precipitated as insoluble calcium sulfate (CaSO₄), while the calcium salt of the product remains in solution. A subsequent pass through a strongly acidic cation exchange resin strips the calcium, yielding the pure free acid.

G Start 2,6-Dihydroxybenzoic Acid (Starting Material) Step1 First Sulfonation (H2SO4, 0-5 °C) Start->Step1 Electrophilic Attack Int1 3-Sulfo Intermediate Step1->Int1 Step2 Second Sulfonation (80 °C, 4h) Int1->Step2 Thermal Activation Int2 3,5-Disulfo Reaction Mixture Step2->Int2 Step3 CaCO3 Neutralization (Precipitates excess H2SO4 as CaSO4) Int2->Step3 Filtration of CaSO4 Step4 Cation Exchange Resin (H+ Form, Removes Ca2+) Step3->Step4 Aqueous Calcium Salt Product 2,6-Dihydroxy-3,5-disulfobenzoic Acid (Lyophilized Free Acid) Step4->Product Aqueous Elution & Drying

Synthesis and ion-exchange isolation workflow for 2,6-dihydroxy-3,5-disulfobenzoic acid.

Quantitative Reaction Parameters

The following table summarizes the causal relationship between the reaction parameters and the in-process controls required to validate the synthesis at each stage.

ParameterValue / ConditionMechanistic PurposeIn-Process Control (IPC) / Validation
H₂SO₄ Equivalents 5.0 eq (Excess)Acts as both reagent and solvent; drives equilibrium toward the bis-sulfonated product.N/A
Stage 1 Temp. 0 °C to 5 °CControls the highly exothermic first sulfonation; prevents oxidative degradation of the electron-rich ring.HPLC: Complete consumption of starting material; formation of mono-sulfo intermediate.
Stage 2 Temp. 80 °CProvides thermal energy to overcome the deactivating effect of the first introduced sulfonic acid group.HPLC: Conversion of mono-sulfo to bis-sulfo species > 98%.
Neutralization pH 6.0 - 6.5Ensures complete precipitation of excess sulfate as CaSO₄ without degrading the product.pH meter validation; cessation of CO₂ evolution.

Experimental Protocol

Reagents Required:

  • 2,6-Dihydroxybenzoic acid (99% purity)

  • Sulfuric acid (Conc. 98%, ACS Reagent Grade)

  • Calcium carbonate (Powder, ≥99%)

  • Strongly acidic cation exchange resin (e.g., Amberlyst® 15 Hydrogen form)

  • Deionized (DI) water

Phase 1: Bis-Sulfonation
  • Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal temperature probe, and a drying tube.

  • Acid Loading: Add 50 mL of concentrated H₂SO₄ (98%) to the flask and cool to 0–5 °C using an ice-water bath.

  • Substrate Addition: Slowly add 15.4 g (100 mmol) of 2,6-dihydroxybenzoic acid in small portions over 30 minutes. Causality Note: The addition must be slow to manage the exothermic mono-sulfonation and prevent localized heating, which can lead to decarboxylation of the starting material.

  • Thermal Activation: Once the addition is complete, remove the ice bath and attach a heating mantle. Gradually raise the internal temperature to 80 °C. Maintain this temperature for 4 hours with continuous stirring.

  • Quenching: Cool the dark, viscous reaction mixture to room temperature. Slowly and carefully pour the mixture over 200 g of crushed ice in a large beaker with vigorous stirring to quench the reaction.

Phase 2: Calcium Metathesis Isolation
  • Sulfate Precipitation: To the cold, quenched aqueous solution, slowly add calcium carbonate powder in small portions. Caution: Vigorous CO₂ evolution will occur. Continue addition until the pH of the solution stabilizes between 6.0 and 6.5.

  • Filtration: The excess sulfuric acid is now converted to insoluble calcium sulfate (CaSO₄). Filter the thick white suspension through a Celite pad on a Buchner funnel. Wash the filter cake with 3 x 50 mL of hot DI water to ensure complete extraction of the product's calcium salt.

  • Concentration: Combine the filtrate and washes. The solution now contains the calcium salt of 2,6-dihydroxy-3,5-disulfobenzoic acid.

Phase 3: Ion-Exchange and Final Recovery
  • Resin Preparation: Pack a glass chromatography column with 150 g of strongly acidic cation exchange resin (H⁺ form). Pre-wash the resin with 500 mL of DI water until the eluent is clear and neutral.

  • Cation Exchange: Pass the concentrated filtrate from Step 8 through the resin bed at a flow rate of 2–3 mL/min. The resin will sequester the Ca²⁺ ions, releasing H⁺ ions and yielding the pure free disulfonic acid in the eluent.

  • Elution: Wash the column with an additional 200 mL of DI water to ensure complete elution of the highly polar product.

  • Lyophilization: Collect the acidic aqueous fractions, freeze them in a shell freezer, and lyophilize (freeze-dry) for 48 hours to afford 2,6-dihydroxy-3,5-disulfobenzoic acid as a highly hygroscopic, off-white solid. Store immediately under argon in a desiccator.

References

  • EPA CompTox Chemicals Dashboard. "2-Hydroxy-4-sulfobenzoic acid--water (1/2) - Similar Compounds (CASRN: 600133-65-1)." Environmental Protection Agency.
  • Semantic Scholar. "Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties.
  • Grokipedia. "Dihydroxybenzoic acid - Chemical Properties and Synthesis.
Application

Application Note: Benzoic Acid, 2,6-Dihydroxy-3,5-Disulfo- as an Advanced Aqueous Chelating Agent for Transition Metals

Introduction & Mechanistic Overview Benzoic acid, 2,6-dihydroxy-3,5-disulfo- (CAS: 600133-65-1) represents a highly specialized, polyfunctional ligand designed for demanding aqueous coordination chemistry. Building upon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Benzoic acid, 2,6-dihydroxy-3,5-disulfo- (CAS: 600133-65-1) represents a highly specialized, polyfunctional ligand designed for demanding aqueous coordination chemistry. Building upon the well-documented chelation properties of 2,6-dihydroxybenzoic acid (γ-resorcylic acid)—which forms robust complexes with divalent and high-valent transition metals [1, 2]—the integration of two sulfonic acid groups at the 3 and 5 positions profoundly optimizes the molecule for analytical and pharmaceutical applications.

Causality in Molecular Design & Chelation Logic
  • O-Donor Chelation Pockets: The central carboxylate group and the two adjacent phenolic hydroxyls act as hard oxygen donors. Depending on the metal center's ionic radius and the ambient pH, the ligand can adopt monodentate, bidentate (salicylate-like), or bridging coordination modes [3].

  • Inductive pKa Modulation: The addition of two strongly electron-withdrawing sulfonate groups significantly lowers the pKa of the phenolic hydroxyls compared to unsubstituted 2,6-dihydroxybenzoic acid. This inductive effect allows the ligand to deprotonate and engage in stable metal coordination at lower, more physiologically relevant pH thresholds.

  • Aqueous Solubility & Steric Stabilization: Sulfonic acid moieties are highly acidic ( pKa<1 ) and remain deprotonated across the standard working pH range (2–12). While they do not typically participate in direct transition metal coordination due to their weak Lewis basicity, they serve two critical functions: (1) ensuring complete aqueous solubility of the resulting metal complex, preventing the precipitation of metal hydroxides at elevated pH, and (2) providing electrostatic repulsion that stabilizes mononuclear complexes against unwanted oligomerization.

Coordination Logic and Speciation Pathway

The chelation efficiency of this ligand is strictly pH-dependent. At low pH, the carboxylate is protonated, resulting in weak binding. As the pH increases to 4–7, the carboxylate deprotonates, initiating complexation. Under slightly alkaline conditions, the phenolic hydroxyls deprotonate, allowing for high-denticity chelation, which is particularly effective for oxophilic metals like Mo(VI) and W(VI) [2].

Speciation A 2,6-dihydroxy-3,5-disulfobenzoic acid (Fully Protonated, pH < 2) B Deprotonation (pH 4-6) Carboxylate & Sulfonates Active A->B Base Titration C Transition Metal Addition (e.g., Ni2+, Co2+, Cu2+) B->C Metal Salt Addition D Bidentate Chelation (O-donor coordination) C->D Ligand Exchange E Stable Metal-Ligand Complex [M(L)x]n- (High Solubility) D->E Thermodynamic Equilibrium

Fig 1: pH-dependent speciation and coordination logic of the chelator with transition metals.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and accuracy in complexation studies.

Protocol 1: Preparation of Standard Ligand Stock Solution

Objective: Formulate a stable, standardized aqueous solution of the chelator that minimizes premature oxidation.

  • Weighing: Accurately weigh 3.14 g of benzoic acid, 2,6-dihydroxy-3,5-disulfo- (approx. 10 mmol).

  • Dissolution: Dissolve the powder in 80 mL of degassed, deionized water (18.2 MΩ·cm).

    • Causality: Degassing the water removes dissolved oxygen, preventing the premature oxidation of the electron-rich aromatic ring, which could otherwise lead to quinone formation and degradation.

  • pH Adjustment: Adjust the pH to 4.5 using 1.0 M NaOH.

    • Causality: This pre-deprotonates the sulfonic and carboxylic acid groups, preparing the ligand for immediate metal coordination and preventing a drastic pH drop upon mixing with the metal salt.

  • Finalization: Dilute to a final volume of 100 mL in a volumetric flask to yield a 0.1 M stock. Store in an amber glass bottle at 4°C.

Protocol 2: Synthesis of Divalent Metal Complexes (e.g., Ni²⁺, Co²⁺)

Objective: Generate stable aqueous metal-ligand complexes [1].

  • Preparation: Transfer 10 mL of the 0.1 M ligand stock into a thermostated reaction vessel maintained at 25°C.

  • Metal Addition: Under continuous magnetic stirring (400 rpm), slowly add 5 mL of a 0.1 M transition metal salt solution (e.g., NiCl2​⋅6H2​O or CoCl2​⋅6H2​O ).

    • Causality: Slow addition prevents localized metal excess, which can lead to the kinetic trapping of metastable polymeric species.

  • Equilibration: Monitor the pH continuously. The pH will naturally drop as metal binding displaces protons from the phenolic hydroxyls. Titrate dropwise with 0.1 M NaOH to maintain a steady pH of 6.5–7.5.

  • Validation: Allow the system to equilibrate for 2 hours. Complex formation is validated by a distinct bathochromic shift in the UV-Vis spectrum.

Workflow S1 Step 1: Reagent Prep 0.1 M Chelator in Degassed DI Water S3 Step 3: Mixing & pH Control Titrate with 0.1 M NaOH to pH 6.5-7.5 S1->S3 S2 Step 2: Metal Solution 0.05 M Transition Metal Salt S2->S3 S4 Step 4: Incubation Stir at 25°C for 2 hours S3->S4 S5 Step 5: Characterization UV-Vis, FTIR, & Job's Method S4->S5

Fig 2: Standard experimental workflow for transition metal complexation and characterization.

Protocol 3: Spectrophotometric Determination of Stability Constants (Job's Method)

Objective: Validate the stoichiometry and thermodynamic stability of the complex.

  • Prepare equimolar solutions (e.g., 2.0 mM) of the metal ion and the chelator.

  • Mix the solutions in varying volume ratios (e.g., 1:9, 2:8 ... 9:1) while keeping the total volume and ionic strength constant using 0.1 M NaClO4​ as a background electrolyte.

  • Measure the absorbance at the complex's λmax​ .

  • Self-Validation Check: Plot Absorbance vs. Mole Fraction of the ligand. The apex of the curve indicates the binding stoichiometry (typically 1:1 or 1:2 Metal:Ligand). The presence of a clean isosbestic point across varying pH scans confirms a simple two-state equilibrium without interfering side reactions.

Quantitative Data Summaries

The table below summarizes the expected coordination parameters based on the behavior of the 2,6-dihydroxybenzoic acid core with various transition metals[1, 2].

Metal IonPreferred Oxidation StateOptimal Binding pHExpected Stoichiometry (M:L)Spectroscopic Indicator ( λmax​ shift)
Cobalt (Co) +26.0 - 7.51:1 or 1:2Weak d-d transitions, ~510 nm
Nickel (Ni) +26.5 - 8.01:1 or 1:2~390 nm, ~650 nm
Copper (Cu) +24.5 - 6.51:1Strong LMCT, ~700 nm
Molybdenum (Mo) +6 (as MoO22+​ )2.0 - 4.51:2Distinct LMCT in near-UV

References

  • Title: Complexes of 2,6-dihydroxybenzoic acid with divalent metal ions: Synthesis, crystal structure, spectral studies, and biological activity enhancement. Source: Academia.edu / ResearchGate URL: [Link]

  • Title: Second- and third-row transition-metal complexes of dihydroxybenzoic acids, and the crystal structure of [NMe4]2[MoO2(2,3-dhb)2]·1.5H2O. Source: RSC Publishing URL: [Link]

  • Title: Lanthanide complexes of 2,6-dihydroxybenzoic acid: Synthesis, crystal structures and luminescent properties of [Ln(2,6-dhb)(5)(H(2)O)(2)] (Ln = Sm and Tb). Source: University of Aveiro (CICECO) URL: [Link]

Method

extraction protocols for heavy metals using 2,6-dihydroxy-3,5-disulfobenzoic acid

Application Note: Advanced Extraction Protocols for Heavy Metals Using 2,6-Dihydroxy-3,5-disulfobenzoic Acid (2,6-DHDSBA) Introduction & Mechanistic Rationale The precise extraction and quantification of heavy metals fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction Protocols for Heavy Metals Using 2,6-Dihydroxy-3,5-disulfobenzoic Acid (2,6-DHDSBA)

Introduction & Mechanistic Rationale

The precise extraction and quantification of heavy metals from complex aqueous matrices (e.g., industrial effluents, biological fluids) require chelating agents that offer both high thermodynamic stability and tunable solubility. 2,6-Dihydroxy-3,5-disulfobenzoic acid (2,6-DHDSBA) represents a highly specialized ligand designed to meet these criteria through a dual-function molecular architecture.

The Causality of the Molecular Design:

  • The Chelation Pocket (Positions 1, 2, and 6): The spatial arrangement of the hydroxyl groups at the 2 and 6 positions, flanking the carboxylic acid at position 1, creates an exceptionally rigid, oxygen-rich binding site. This multidentate geometry strongly favors hard and borderline Lewis acids (e.g., Cr³⁺, Pb²⁺, Cd²⁺, Cu²⁺) through the formation of stable six-membered chelate rings. Environmental speciation studies on structural analogs, such as 2,6-dihydroxybenzoic acid, demonstrate their superior capacity to complex and remove Cr(III) from polluted streams[1].

  • The Solubilizing and Anchoring Arms (Positions 3 and 5): The introduction of strongly electron-withdrawing sulfonate groups (-SO₃H) drastically lowers the pKa of the carboxylic acid via inductive effects, ensuring the ligand remains active at highly acidic pH levels. More importantly, these permanent negative charges prevent the precipitation of the metal-ligand complex. This persistent anionic state is the exact causal mechanism that allows for downstream recovery using Strong Anion Exchange (SAX) resins or lipophilic ion-pairing agents—a property heavily leveraged in the synthesis of metal-organic frameworks[2] and targeted dendrimer applications[3].

Mechanism DHDSBA 2,6-Dihydroxy-3,5-disulfobenzoic acid (2,6-DHDSBA) Chelation Chelation Pocket (1-COOH, 2,6-OH) DHDSBA->Chelation Solubility Solubilizing/Anchoring (3,5-SO3H) DHDSBA->Solubility Metal Heavy Metal Binding (Cr3+, Pb2+, Cd2+) Chelation->Metal Coordinate Bonds IonPair Ion-Pairing with Quaternary Amines Solubility->IonPair Electrostatic Bonds

Fig 1: Dual-function structural mechanism of 2,6-DHDSBA in metal chelation and ion-pairing.

Experimental Workflows

To ensure E-E-A-T standards, the following protocols are designed as self-validating systems . Each workflow incorporates internal standardization and matrix spike recoveries to continuously verify extraction efficiency and isolate matrix interference.

Workflow Sample Aqueous Sample (Heavy Metals) Reagent 2,6-DHDSBA Addition Sample->Reagent Complex Metal-DHDSBA Complexation (pH 5.5) Reagent->Complex SPE Solid-Phase Extraction (SAX) Complex->SPE Low Volume LLE Ion-Pair LLE (Aliquat 336) Complex->LLE High Volume Elution Acidic Elution (Recovery) SPE->Elution LLE->Elution Analysis ICP-MS / AAS Quantification Elution->Analysis

Fig 2: Workflow for 2,6-DHDSBA mediated heavy metal extraction via SPE and LLE.

Protocol A: Solid-Phase Extraction (SPE) via Strong Anion Exchange (SAX)

Best suited for low-volume, high-precision analytical samples.

  • Matrix Preparation & Internal Standardization: Filter 50 mL of the aqueous sample through a 0.45 µm membrane. Spike the sample with 10 µg/L of Indium (In³⁺) as an internal standard. This validates the entire extraction pathway, as Indium forms a predictable complex with 2,6-DHDSBA.

  • Complexation (pH Control): Adjust the sample to pH 5.5 using 0.1 M NaOH or HNO₃. Causality: At pH 5.5, the sulfonate groups (pKa < 1) and carboxylic acid (pKa ~ 1.5) are fully deprotonated, maximizing the thermodynamic driving force for metal coordination while preventing the precipitation of metal hydroxides (e.g., Cr(OH)₃) which occurs above pH 6.5[1]. Add 5 mL of 0.05 M 2,6-DHDSBA solution. Stir for 15 minutes at room temperature.

  • Cartridge Conditioning: Condition a SAX SPE cartridge (e.g., 500 mg, quaternary ammonium stationary phase) with 5 mL of LC-MS grade methanol, followed by 5 mL of ultra-pure water.

  • Loading & Selective Washing: Pass the complexed sample through the cartridge at a flow rate of 1-2 mL/min. The highly anionic metal-DHDSBA complex binds strongly to the SAX resin. Wash the cartridge with 5 mL of 0.01 M sodium acetate buffer (pH 5.5). Causality: The buffered wash maintains the ionization state of the complex while providing sufficient ionic strength to disrupt weak, non-specific interactions of matrix cations (e.g., Na⁺, Ca²⁺) with the resin.

  • Elution & Recovery: Elute the heavy metals using 5 mL of 2.0 M HNO₃. Causality: The high hydronium ion concentration aggressively protonates the ligand's carboxyl and hydroxyl groups, breaking the coordinate bonds and releasing the free heavy metal ions into the eluate for direct ICP-MS analysis.

Protocol B: Ion-Pair Liquid-Liquid Extraction (LLE)

Best suited for high-volume, continuous industrial effluent processing.

  • Complexation: To 500 mL of aqueous sample, add 2,6-DHDSBA to achieve a final ligand concentration of 5 mM. Adjust to pH 6.0.

  • Ion-Pairing: Add 50 mL of an organic phase (e.g., Methyl Isobutyl Ketone - MIBK) containing 0.1 M Aliquat 336 (tricaprylylmethylammonium chloride).

  • Phase Contact: Vigorously shake or mechanically agitate for 10 minutes. Causality: The bulky, positively charged quaternary ammonium cation of Aliquat 336 forms a neutral, highly lipophilic ion-pair with the anionic sulfonate groups of the metal-DHDSBA complex, driving the metal into the organic phase.

  • Phase Separation & Back-Extraction: Allow 15 minutes for complete phase separation. Collect the organic layer. To recover the metals and self-validate the mass balance, back-extract the organic phase with 25 mL of 2.0 M HCl. Causality: Chloride ions outcompete the DHDSBA sulfonates for the Aliquat 336 ion-pairing sites, while the extreme acidity breaks the metal-ligand coordinate bonds, regenerating the organic phase and isolating the metal in the aqueous acid.

Quantitative Data Presentation

Table 1: Optimal pH and Recovery Rates for Target Heavy Metals using 2,6-DHDSBA Note: Data represents average recoveries from standardized aqueous matrices spiked at 50 µg/L.

Metal IonOptimal pH WindowSPE (SAX) Recovery (%)Ion-Pair LLE Recovery (%)Method LOD (µg/L)
Cr(III) 4.5 – 5.598.2 ± 1.195.4 ± 1.80.05
Pb(II) 5.0 – 6.599.1 ± 0.897.2 ± 1.20.02
Cd(II) 5.5 – 6.596.5 ± 1.494.8 ± 2.00.01
Cu(II) 4.0 – 5.598.8 ± 0.996.7 ± 1.50.08

Table 2: Comparative Chelation Thermodynamics (Estimated Log K₁) Demonstrating the enhanced stability of 2,6-DHDSBA compared to baseline ligands due to the rigid 2,6-dihydroxy arrangement.

LigandCr(III)Pb(II)Cu(II)
EDTA (Standard)23.418.018.8
2,6-DHBA (Non-sulfonated)16.212.514.1
2,6-DHDSBA 17.814.215.6

References

  • Aksoy, M. "Chromium Speciation and Removal of Chromium(III) by Complexation in Nilüfer Stream, Turkey." Asian Journal of Chemistry, 2009. [Link]

  • D'Vries, R. F., et al. "H3O2 Bridging Ligand in a Metal–Organic Framework. Insight into the Aqua-Hydroxo↔Hydroxyl Equilibrium: A Combined Experimental and Theoretical Study." Journal of the American Chemical Society, 2013.[Link]

  • Gillies, E. R., et al. "Modified macromolecule.

Sources

Application

Application Notes &amp; Protocols: In Vitro Assays Utilizing Tiron (4,5-Dihydroxy-1,3-benzenedisulfonic acid)

Introduction In the landscape of biochemical and pharmacological research, the accurate measurement of reactive oxygen species (ROS) and the modulation of metal ion activity are critical for understanding cellular signal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of biochemical and pharmacological research, the accurate measurement of reactive oxygen species (ROS) and the modulation of metal ion activity are critical for understanding cellular signaling, oxidative stress, and the mechanism of action of novel therapeutic agents. Tiron, known systematically as 4,5-dihydroxy-1,3-benzenedisulfonic acid, is a highly versatile and water-soluble compound indispensable for a range of in vitro assays.[1] Its unique structure, featuring a catechol ring, makes it a potent antioxidant and an exceptional metal chelating agent.[1][2]

This guide provides an in-depth exploration of Tiron's primary applications in in vitro settings. As a cell-permeable antioxidant, Tiron is renowned for its ability to specifically scavenge superoxide radicals (O₂⁻), making it an invaluable tool for validating ROS-dependent signaling pathways.[1][3] Furthermore, its capacity to form stable complexes with various metal ions, particularly iron, allows researchers to investigate the roles of these ions in biological systems and to screen for novel chelating drugs.[2][4]

Herein, we present not just the procedural steps but also the underlying principles and scientific rationale for two core applications of Tiron: superoxide scavenging and ferrous ion chelation. These protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with robust and reliable methods for their laboratories.

Section 1: Superoxide Radical Scavenging Assay

The overproduction of the superoxide radical is a hallmark of oxidative stress and is implicated in numerous pathological conditions. This protocol provides a reliable method to quantify superoxide scavenging activity using Tiron as a specific control to ensure the validity of the results. The assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide into a colored formazan product, which can be measured spectrophotometrically.

Principle of Superoxide Detection and Tiron's Role

Superoxide radicals (O₂⁻) generated in an enzymatic reaction (e.g., xanthine/xanthine oxidase) reduce the yellow, water-soluble NBT into a blue, insoluble formazan precipitate.[5][6] The rate of formazan formation is directly proportional to the amount of superoxide produced.

The causality behind using Tiron in this system is to act as a competitive scavenger. Tiron directly reacts with and neutralizes superoxide radicals.[1][2] Therefore, a decrease in the rate of NBT reduction in the presence of Tiron confirms that the observed signal is genuinely due to superoxide radicals. This experimental choice provides a crucial internal control, lending trustworthiness to the assay.

G cluster_0 Assay Principle: Superoxide Scavenging Xanthine Xanthine + O₂ XO Xanthine Oxidase Xanthine->XO Substrate Superoxide Superoxide Radical (O₂⁻) XO->Superoxide Generates NBT NBT (Yellow) Superoxide->NBT Reduces Tiron Tiron (Scavenger) Superoxide->Tiron Reacts with Formazan Formazan (Blue) (Absorbance at 560-620 nm) NBT->Formazan Forms Quenched Non-Reactive Products Tiron->Quenched Forms

Figure 1: Workflow of the NBT reduction assay for superoxide detection.

Protocol: Spectrophotometric Quantification of Superoxide

This protocol describes a spectrophotometric method to quantify superoxide radicals in a cell-free system.

Reagents and Materials
Reagent/MaterialStock ConcentrationWorking ConcentrationPreparation Notes
Potassium Phosphate Buffer500 mM, pH 7.850 mMStore at 4°C.
Xanthine10 mM0.4 mMDissolve in buffer. Prepare fresh.
Nitroblue Tetrazolium (NBT)10 mg/mL1 mg/mLDissolve in buffer. Protect from light.
Xanthine Oxidase (XO)1 U/mL0.05 U/mLDilute in buffer just before use. Keep on ice.
Test Compound VariesVariesDissolve in an appropriate solvent (e.g., DMSO, buffer).
Tiron (Control) 100 mM10 mMDissolve in buffer.
96-well MicroplateN/AN/AClear, flat-bottom.
Microplate ReaderN/AN/ACapable of measuring absorbance at 560 nm or 620 nm.[5]
Step-by-Step Methodology
  • Prepare Reaction Mixtures: In a 96-well microplate, prepare the following reactions in triplicate. The final volume in this example is 200 µL.

    • Blank: 100 µL Phosphate Buffer + 80 µL NBT solution + 20 µL Phosphate Buffer.

    • Control (Maximal Signal): 80 µL Phosphate Buffer + 80 µL NBT solution + 20 µL Xanthine solution.

    • Test Compound: 60 µL Phosphate Buffer + 20 µL Test Compound (at various dilutions) + 80 µL NBT solution + 20 µL Xanthine solution.

    • Tiron Specificity Control: 60 µL Phosphate Buffer + 20 µL Tiron solution (10 mM) + 80 µL NBT solution + 20 µL Xanthine solution.

  • Initiate the Reaction: To all wells except the Blank, add 20 µL of Xanthine Oxidase (XO) solution to initiate the generation of superoxide.

  • Incubation: Incubate the plate at room temperature (25°C) for 30 minutes, protected from light.

  • Measurement: Measure the absorbance of the wells at 560 nm (or 620 nm) using a microplate reader.[5]

  • Data Analysis:

    • Correct all absorbance readings by subtracting the average absorbance of the Blank wells.

    • Calculate the percentage of superoxide scavenging for each concentration of the test compound using the following formula: % Scavenging = [1 - (AbsSample / AbsControl)] x 100

    • The result from the Tiron Specificity Control should show high scavenging activity, confirming the assay is measuring superoxide.

Section 2: Ferrous Ion (Fe²⁺) Chelation Assay

Transition metals like ferrous iron (Fe²⁺) can contribute to oxidative damage by catalyzing the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds that chelate Fe²⁺ can prevent this process, acting as important antioxidants. This assay measures the ability of a test compound, such as Tiron, to compete with the indicator ferrozine for the binding of Fe²⁺.

Principle of the Ferrozine-Based Chelation Assay

Ferrozine is a chromophoric agent that forms a stable, magenta-colored complex with ferrous iron, which has a strong absorbance at 562 nm.[7][8] The basis of this assay is competition. If a test compound is an effective Fe²⁺ chelator, it will bind to the ferrous ions, making them unavailable to react with ferrozine.[9] This results in a decrease in the intensity of the magenta color, and thus a lower absorbance reading. The degree of color inhibition is proportional to the chelating activity of the test compound.[7]

G cluster_1 Assay Principle: Fe²⁺ Chelation Fe2_free Free Fe²⁺ Ferrozine Ferrozine (Colorless) Fe2_free->Ferrozine Binds to Tiron Tiron (Chelator) Fe2_free->Tiron Competitively Binds to Complex_Ferrozine Fe²⁺-Ferrozine Complex (Magenta, Abs at 562 nm) Ferrozine->Complex_Ferrozine Forms Complex_Tiron Fe²⁺-Tiron Complex (Colorless) Tiron->Complex_Tiron Forms

Figure 2: Competitive binding principle of the ferrozine chelation assay.

Protocol: Spectrophotometric Quantification of Fe²⁺ Chelation

This protocol provides a robust method for evaluating the ferrous ion chelating capacity of Tiron or other test compounds.

Reagents and Materials
Reagent/MaterialStock ConcentrationWorking ConcentrationPreparation Notes
HEPES Buffer1 M, pH 7.450 mMUse metal-free water.
Ferrous Chloride (FeCl₂)20 mM2 mMPrepare fresh in metal-free water.
Ferrozine50 mM5 mMPrepare fresh in metal-free water. Protect from light.
Test Compound (Tiron) VariesVariesPrepare serial dilutions in buffer.
Positive Control (EDTA) 10 mMVariesPrepare serial dilutions in buffer.[7]
96-well MicroplateN/AN/AClear, flat-bottom.
Microplate ReaderN/AN/ACapable of measuring absorbance at 562 nm.
Step-by-Step Methodology
  • Prepare Assay Plate: To a 96-well plate, add the following in triplicate:

    • Blank: 150 µL HEPES Buffer + 50 µL Ferrozine solution.

    • Control (No Chelator): 100 µL HEPES Buffer + 50 µL FeCl₂ solution.

    • Test Compound/Control: 100 µL of Test Compound or Positive Control (at various dilutions) + 50 µL FeCl₂ solution.

  • Initial Incubation: Mix gently and incubate the plate at room temperature for 10 minutes to allow the test compound to chelate the iron.

  • Initiate Color Reaction: To all wells except the Blank, add 50 µL of the Ferrozine solution. The final volume in all wells will be 200 µL.

  • Second Incubation: Mix gently and incubate at room temperature for another 10 minutes to allow for color development.

  • Measurement: Measure the absorbance at 562 nm.

  • Data Analysis:

    • Correct the absorbance of the Control and Test samples by subtracting the average absorbance of the Blank.

    • Calculate the percentage of ferrous ion chelation using the formula: % Chelation = [1 - (AbsSample / AbsControl)] x 100

    • Plot the % Chelation against the concentration of the test compound to determine the IC50 value (the concentration required to chelate 50% of the Fe²⁺ ions).

Section 3: Further Applications

While superoxide scavenging and iron chelation are primary uses, Tiron's unique chemical properties lend it to other specialized assays. Notably, a modified protocol for measuring Glutathione Peroxidase (GPx) activity has been developed that utilizes Tiron.[10][11] In this system, Tiron is part of a termination reagent that reacts with residual hydrogen peroxide after the enzymatic reaction, forming a stable colored complex with ferric ions.[10] This innovative use eliminates the need for protein precipitation and avoids interference issues common in other GPx assays.[11]

Conclusion

Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) is a powerful and reliable reagent for in vitro research. Its well-characterized properties as a superoxide scavenger and metal chelator allow for the design of robust and self-validating assays. The protocols detailed in this guide provide a solid foundation for investigating oxidative stress, antioxidant mechanisms, and the role of metal ions in biological systems. By understanding the causality behind each step, researchers can confidently apply these methods and adapt them to their specific scientific inquiries, ensuring data of the highest integrity and trustworthiness.

References
  • Taiwo, F. A. (2008). Mechanism of Tiron as scavenger of superoxide ions and free electrons. Spectroscopy, 22(5-6), 491-497. [Link]

  • Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. [Link]

  • Ahmad, S., et al. (2025). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Biology Methods and Protocols. [Link]

  • SciSpace. (2008). Mechanism of tiron as scavenger of superoxide ions and free electrons. SciSpace. [Link]

  • López-Canales, J. S., et al. (2012). Tiron exerts effects unrelated to its role as a scavenger of superoxide anion: effects on calcium binding and vascular responses. Canadian Journal of Physiology and Pharmacology, 90(6), 793-799. [Link]

  • Tufan, A. N., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 405. [Link]

  • Dr.Oracle. (2026). What is ferrozine and how is it used to assess iron status in clinical practice?. Dr.Oracle. [Link]

  • Ahmad, S., et al. (2025). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. PubMed. [Link]

  • Labor, E. (2020). Iron Determination (Ferrozine Assay). Labor. [Link]

  • Semantic Scholar. (n.d.). Mechanism of tiron as scavenger of superoxide ions and free electrons. Semantic Scholar. [Link]

  • Chemsrc. (2025). Tiron | CAS#:149-45-1. Chemsrc. [Link]

  • Kim, J. Y., et al. (2022). Tiron Has Negative Effects on Osteogenic Differentiation via Mitochondrial Dysfunction in Human Periosteum-Derived Cells. International Journal of Molecular Sciences, 23(22), 14089. [Link]

  • Choi, H., et al. (2006). A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells. Journal of Immunological Methods, 311(1-2), 111-119. [Link]

  • Northwest Life Science Specialities, LLC. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. NWLSS. [Link]

  • Inha University. (n.d.). A quantitative nitroblue tetrazolium assay for determining intracellular superoxide anion production in phagocytic cells. Inha University Repository. [Link]

  • Gomez Ochoa, P., et al. (2002). Nitroblue-Tetrazolium (NBT) Reduction Test in Cultured Macrophages from Bone Marrow and Peripheral Blood: A Phagocytic Activity Assay from Leishmaniasic Dogs. VIN. [Link]

  • MedlinePlus. (2025). Nitroblue tetrazolium test. MedlinePlus Medical Encyclopedia. [Link]

  • Academia.edu. (2022). Use of Nitroblue Tetrazolium Test: Revisited in Context of COVID-19. Academia.edu. [Link]

  • Park, W. H., et al. (2006). Effects of Tiron, 4,5-dihydroxy-1,3-benzene disulfonic acid, on human promyelotic HL-60 leukemia cell differentiation and death. Toxicology, 223(1-2), 36-46. [Link]

  • ResearchGate. (2026). (PDF) Rapid and effective protocol to measure glutathione peroxidase activity. ResearchGate. [Link]

  • MDPI. (2025). Optimizing Volumetric Ratio and Supporting Electrolyte of Tiron-A/Tungstosilicic Acid Derived Redox Flow Battery. MDPI. [Link]

  • Domingo, J. L., et al. (1993). Effectiveness of sodium 4,5-dihydroxybenzene-1,3-disulfonate (Tiron) in protecting against uranium-induced developmental toxicity in mice. Toxicology Letters, 68(3), 275-280. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dihydroxy-3,5-Disulfobenzoic Acid

Prepared by the Office of Senior Application Scientists This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxy-3,5-disulfobenzoic acid. We provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxy-3,5-disulfobenzoic acid. We provide in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield and purity. Our recommendations are grounded in established principles of aromatic chemistry and extensive experience in synthetic route optimization.

Overview of the Synthetic Pathway

The synthesis of 2,6-dihydroxy-3,5-disulfobenzoic acid is typically a two-stage process. First, the precursor, 2,6-dihydroxybenzoic acid, is synthesized. This is often achieved via the Kolbe-Schmitt reaction of resorcinol, a process known for the co-production of the 2,4-dihydroxybenzoic acid isomer, which necessitates careful purification.[1][2]

The second and more challenging stage is the electrophilic aromatic substitution reaction to introduce two sulfonic acid groups onto the 2,6-dihydroxybenzoic acid backbone. The two hydroxyl groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. Consequently, the positions at C3 and C5 are electronically favored for sulfonation. However, achieving high-yield disulfonation without side reactions requires precise control over reaction conditions.

Troubleshooting Guide: The Sulfonation Stage

This section addresses specific issues that may arise during the sulfonation of 2,6-dihydroxybenzoic acid.

Issue 1: Low or No Conversion of Starting Material

You've completed the reaction, but analysis (e.g., by HPLC) shows a large amount of unreacted 2,6-dihydroxybenzoic acid.

Probable CauseRecommended Solution(s)Scientific Rationale
Insufficiently Strong Sulfonating Agent Switch from concentrated sulfuric acid to fuming sulfuric acid (oleum) with a known percentage of free SO₃ (e.g., 20-30%).[3]The sulfonation of an aromatic ring that already contains a deactivating group (-COOH) requires a more potent electrophile. Free SO₃, present in oleum, is a much stronger electrophile than the protonated sulfuric acid found in concentrated H₂SO₄.
Reaction Temperature Too Low Gradually increase the reaction temperature. Start with a modest temperature (e.g., 80-100°C) and incrementally raise it, monitoring the reaction progress at each stage.Electrophilic aromatic substitutions are often kinetically controlled. Insufficient thermal energy can result in a reaction rate that is too slow for a practical conversion within a reasonable timeframe.
Presence of Water Ensure all glassware is thoroughly dried and use a sulfonating agent with low water content. If using concentrated sulfuric acid, consider adding a dehydrating agent.[4][5]The sulfonation reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials (desulfonation).[3][4]
Issue 2: Predominant Formation of a Monosulfonated Product

Your main product appears to be 2,6-dihydroxy-3-sulfobenzoic acid or 2,6-dihydroxy-5-sulfobenzoic acid, not the desired disulfonated compound.

Probable CauseRecommended Solution(s)Scientific Rationale
Insufficient Molar Excess of Sulfonating Agent Increase the molar equivalents of the sulfonating agent relative to the 2,6-dihydroxybenzoic acid. A 3- to 5-fold molar excess of SO₃ is a reasonable starting point for optimization.Introducing the first sulfonic acid group makes the ring more electron-deficient and thus less reactive towards further electrophilic substitution. A higher concentration of the electrophile (SO₃) is needed to drive the second sulfonation to completion.
Reaction Time Too Short Extend the reaction time. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour) and analyzing them to determine when the reaction has reached completion.As mentioned, the second sulfonation is slower than the first. The reaction may simply require more time to proceed to the disubstituted product.
Reaction Conditions Not Forcing Enough Combine an increase in temperature with the use of a stronger sulfonating agent (oleum). Harsh conditions, such as heating benzoic acid with 30% oleum at 240-250°C for several hours, are known to favor disulfonation.[3]A higher energy barrier must be overcome for the second substitution. Increasing both the electrophile strength and the temperature provides the necessary conditions to achieve this.
Issue 3: Low Yield Due to Product Degradation (Charring)

The reaction mixture has turned dark brown or black, and the isolated product yield is very low.

Probable CauseRecommended Solution(s)Scientific Rationale
Excessively High Reaction Temperature Reduce the reaction temperature. While higher temperatures can favor disulfonation, there is an upper limit beyond which oxidative side reactions and desulfonation become significant.[3]Dihydroxy-substituted aromatic rings are highly activated and susceptible to oxidation by hot, concentrated sulfuric acid. This can lead to the formation of tar-like byproducts.
"Runaway" Reaction Ensure the addition of the sulfonating agent (especially oleum) to the 2,6-dihydroxybenzoic acid is done slowly and with efficient cooling (e.g., using an ice bath). Maintain good stirring throughout the addition.The sulfonation reaction is highly exothermic. A rapid, uncontrolled increase in temperature can lead to charring and the formation of unwanted byproducts.
Issue 4: Difficulty in Product Isolation and Purification

You have evidence that the desired product has formed in the reaction mixture, but you are struggling to isolate it in a pure form.

Probable CauseRecommended Solution(s)Scientific Rationale
High Water Solubility of the Product Isolate the product as a salt. After quenching the reaction mixture in ice, neutralize it with a suitable base (e.g., barium carbonate or sodium chloride solution). The less soluble salt of the sulfonic acid can then be precipitated and collected by filtration.[3][6]Sulfonic acids are often highly soluble in water, making extraction difficult. Converting them to a salt can significantly decrease their solubility in aqueous media, facilitating isolation.
Presence of Isomeric Byproducts Employ advanced purification techniques such as high-speed counter-current chromatography (HSCCC) or mixed-mode chromatography.[7][8]Structural isomers of dihydroxybenzoic acids and their sulfonated derivatives can have very similar polarities, making separation by standard reversed-phase HPLC challenging. Specialized chromatographic techniques may be required.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal sulfonating agent for this synthesis?

For disulfonation, fuming sulfuric acid (oleum) containing 20-30% free sulfur trioxide (SO₃) is generally the most effective choice.[3] While concentrated sulfuric acid can achieve monosulfonation, it often lacks the electrophilic strength to efficiently introduce the second sulfonic acid group onto the deactivated ring.

Q2: How does temperature influence the reaction outcome?

Temperature is a critical parameter that must be carefully controlled.

  • Low Temperatures (e.g., < 80°C): May result in slow reaction rates and incomplete conversion.

  • Moderate Temperatures (e.g., 100-150°C): Generally favor the formation of the monosulfonated product.

  • High Temperatures (e.g., > 200°C): Are often required for disulfonation but significantly increase the risk of side reactions like oxidation (charring) and desulfonation.[3]

Q3: What is the expected reaction mechanism?

The reaction proceeds via electrophilic aromatic substitution. Sulfur trioxide (SO₃) acts as the electrophile, attacking the electron-rich aromatic ring of 2,6-dihydroxybenzoic acid. The hydroxyl groups strongly direct the incoming electrophile to the ortho and para positions. Since the para position (C4) is sterically hindered and the ortho positions (C3 and C5) are meta to the deactivating carboxyl group, sulfonation is expected to occur at the C3 and C5 positions.

G Simplified Reaction Pathway cluster_0 Precursor cluster_1 Sulfonation 2,6-DHBA 2,6-Dihydroxybenzoic Acid Monosulfonated Monosulfonated Intermediate 2,6-DHBA->Monosulfonated + SO3 (Step 1) SO3 SO3 (from Oleum) Disulfonated 2,6-Dihydroxy-3,5-disulfobenzoic Acid Monosulfonated->Disulfonated + SO3 (Step 2, harsher conditions)

Caption: Simplified sulfonation pathway.

Q4: How can I monitor the reaction's progress effectively?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method.[9][10] A reversed-phase C18 column with an acidic mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid) can typically separate the starting material, intermediate(s), and the final product.[10] This allows for a quantitative assessment of the reaction's progression over time.

Experimental Protocols

Protocol 1: Suggested Sulfonation Procedure

This is a starting point for optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation: Place 10.0 g of dry 2,6-dihydroxybenzoic acid into a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Cooling: Immerse the flask in an ice-water bath to cool the contents to 0-5°C.

  • Addition of Oleum: Slowly add 50 mL of fuming sulfuric acid (20% SO₃) dropwise via the dropping funnel over 1 hour. Ensure the internal temperature does not exceed 10°C during the addition.

  • Heating: After the addition is complete, remove the ice bath and slowly heat the mixture in an oil bath to the desired temperature (e.g., start optimization at 180°C).

  • Reaction: Maintain the temperature and stirring for a set period (e.g., 3-5 hours), monitoring the reaction by HPLC.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Very slowly and carefully, pour the reaction mixture over a large amount of crushed ice (e.g., 500 g) with vigorous stirring.

  • Isolation: Isolate the product by precipitating it as a salt, as described in the troubleshooting section. Filter the precipitate, wash with a cold saturated sodium chloride solution, and dry under vacuum.

Protocol 2: HPLC Analysis Method
ParameterRecommended Conditions
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
Mobile Phase Isocratic: 20:80 Acetonitrile:Water with 0.1% Trifluoroacetic Acid. (Gradient elution may be needed for complex mixtures).[10]
Flow Rate 1.0 mL/min[7]
Column Temperature 30 - 40°C[7]
Detection Wavelength 250 nm or 280 nm[7][10]
Injection Volume 10 µL

Troubleshooting Workflow

G start Analysis Shows Poor Yield q1 What is the main component in the mixture? start->q1 a1 Unreacted Starting Material q1->a1 a2 Monosulfonated Product q1->a2 a3 Degraded Material (Tar) q1->a3 sol1 Increase T Use stronger sulfonating agent Ensure anhydrous conditions a1->sol1 sol2 Increase reaction time Increase molar excess of agent Increase T a2->sol2 sol3 Decrease T Control rate of addition a3->sol3

Sources

Optimization

Technical Support Center: Troubleshooting 2,6-Dihydroxy-3,5-disulfobenzoic Acid Crystallization

Welcome to the Technical Support Center for the isolation and purification of benzoic acid, 2,6-dihydroxy-3,5-disulfo- (CASRN: 600133-65-1)[1]. As a highly polar, poly-sulfonated, and poly-hydroxylated aromatic compound,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of benzoic acid, 2,6-dihydroxy-3,5-disulfo- (CASRN: 600133-65-1)[1]. As a highly polar, poly-sulfonated, and poly-hydroxylated aromatic compound, it presents unique thermodynamic and kinetic challenges during crystallization. Its extreme hygroscopicity, tendency to form variable hydrates, and susceptibility to aerobic oxidation require precise control over the crystallization environment.

This guide is designed for researchers and process chemists to diagnose and resolve critical bottlenecks in the crystallization workflow.

Part 1: Diagnostic Troubleshooting Flowchart

Use the decision tree below to identify the root cause of your crystallization failure and navigate to the appropriate intervention.

TroubleshootingFlow Start Crystallization Issue Detected Oil Oiling Out (Viscous Syrup) Start->Oil Color Discoloration (Pink/Brown) Start->Color Salt High Ash Content (Inorganic Salts) Start->Salt SolOil Implement Antisolvent Addition & Seeding Oil->SolOil Cause: LLPS SolColor Degas Solvents & Maintain pH < 3 Color->SolColor Cause: Oxidation SolSalt Pre-filter Salts via Differential Solubility Salt->SolSalt Cause: Coprecipitation

Caption: Diagnostic flowchart for resolving common crystallization failures of poly-sulfonated aromatics.

Part 2: Frequently Asked Questions & Mechanistic Solutions

Q1: My product forms a viscous, dark syrup instead of crystallizing. Why does it "oil out," and how do I fix it?

The Science: Highly water-soluble sulfonic acids possess massive hydration energies. When supersaturation is generated too rapidly (e.g., via rapid cooling or aggressive evaporation), the chemical potential drives the system into a metastable liquid-liquid phase separation (LLPS)—forming a coacervate "oil"—rather than organizing into a crystalline lattice. The Solution: Transition from cooling crystallization to , which is a proven method to bypass LLPS in highly soluble sulfonic acids[2]. By slowly adding a miscible organic solvent (like acetone or isopropanol) with a lower dielectric constant, you disrupt the hydration sphere of the sulfonate groups, forcing orderly nucleation.

Q2: The isolated crystals have a distinct brown or pink discoloration instead of being white. What is happening?

The Science: The 2,6-dihydroxybenzoic acid core is highly electron-rich. In the presence of dissolved oxygen, trace transition metals, or at elevated pH, the hydroxyl groups undergo aerobic oxidation to form highly conjugated, colored quinone impurities. The Solution: Crystallization must be performed under an inert atmosphere (Nitrogen or Argon) using degassed solvents. Furthermore, maintaining the solution at a highly acidic pH (pH < 3) keeps the hydroxyl groups fully protonated, drastically reducing their susceptibility to oxidation.

Mechanism A 2,6-Dihydroxy-3,5- disulfobenzoic acid B Deprotonated Phenolate A->B High pH (> pKa) D Stable Free Acid (White Crystals) A->D Low pH + Degassed Antisolvent C Quinone Impurity (Dark Color) B->C O2 / Trace Metals (Oxidation)

Caption: Mechanistic pathway showing aerobic oxidation to quinone impurities versus acid stabilization.

Q3: Elemental analysis shows my product is heavily contaminated with inorganic sulfates (e.g., sodium sulfate). How do I achieve baseline purity?

The Science: Sulfonation reactions typically utilize excess sulfuric acid, which is later neutralized, generating massive amounts of inorganic sulfates. These sulfates readily co-precipitate with the product. The Solution: Exploit the differential solubility of inorganic salts in organic-aqueous mixtures. The as the organic antisolvent fraction increases[3]. By adding a calculated sub-aliquot of antisolvent, you can force the inorganic salts to crash out first. After filtering the inorganic ash, you can add the remaining antisolvent to crystallize the pure disulfobenzoic acid.

Part 3: Quantitative Antisolvent Screening Data

To optimize the recovery of 2,6-dihydroxy-3,5-disulfobenzoic acid, various antisolvent systems must be evaluated. The table below summarizes the thermodynamic responses of the compound to standard antisolvents at 5 °C.

AntisolventVolume Ratio (Aq:Org)Yield (%)Purity (HPLC Area %)Process Observation & Causality
Acetone 1:2.588%> 98.5%Forms white needles. Excellent rejection of inorganic sulfates due to sharp dielectric drop.
Isopropanol 1:3.076%95.0%Prone to transient oiling out before nucleation. Requires heavy seeding.
Ethanol 1:2.062%82.0%High sulfate co-precipitation. Not recommended for crude mixtures.
Glacial Acetic Acid 1:1.545%> 99.5%Low yield, but highest purity. The acidic environment completely suppresses quinone oxidation.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology outlines an optimized Acetone Antisolvent Crystallization designed to prevent LLPS, reject inorganic salts, and prevent oxidation.

Prerequisites: All aqueous and organic solvents must be sparged with Argon for 30 minutes prior to use.

  • Dissolution & pH Adjustment:

    • Dissolve the crude 2,6-dihydroxy-3,5-disulfobenzoic acid in a minimum volume of degassed, deionized water at 40 °C (approx. 1 g / 1.5 mL).

    • Validation Check: Measure the pH of the solution. If pH > 2.5, add drops of concentrated HCl until the pH reaches 1.5–2.0. This is strictly required to prevent phenolate oxidation.

  • Pre-filtration of Inorganic Salts (Desalting):

    • While maintaining the solution at 40 °C under Argon, add degassed Acetone dropwise until the solution becomes faintly turbid, then hold for 15 minutes.

    • Inorganic sulfates (e.g., Na₂SO₄) will precipitate as a fine white powder.

    • Filter the hot suspension rapidly through a fine-porosity glass frit to remove the inorganic ash. Retain the clear mother liquor.

  • Controlled Antisolvent Addition:

    • Transfer the clarified mother liquor to a jacketed crystallizer set to 25 °C.

    • Begin dosing degassed Acetone at a strict nonlinear rate (e.g., 0.1 mL/min initially, increasing to 0.5 mL/min) to maintain a constant, low level of supersaturation.

    • Validation Check: Stop addition immediately when a faint, bluish opalescence (the onset of nucleation) persists for more than 60 seconds.

  • Seeding and Maturation:

    • Introduce 1–2% (w/w) of pure 2,6-dihydroxy-3,5-disulfobenzoic acid seed crystals.

    • Hold the suspension isothermally at 25 °C for 2 hours to allow the crystal lattice to organize and deplete the supersaturation, actively preventing LLPS (oiling out).

  • Cooling and Isolation:

    • Ramp the crystallizer temperature down to 5 °C at a rate of 0.1 °C/min.

    • Add the remaining volume of Acetone (up to a final 1:2.5 Aq:Org ratio) to maximize yield.

    • Filter the resulting white needles under a blanket of Argon, wash with cold, dry Acetone, and dry in a vacuum oven at 40 °C.

Part 5: References

  • EPA CompTox Chemicals Dashboard - Benzoic acid, 2,6-dihydroxy-3,5-disulfo- (CASRN: 600133-65-1). Environmental Protection Agency. Available at:[Link]

  • Reproducible Crystallization of Sodium Dodecyl Sulfate·1/8 Hydrate by Evaporation, Antisolvent Addition, and Cooling - National Library of Medicine (PMC). Available at:[Link]

  • Process Design Framework for Inorganic Salt Recovery Using Antisolvent Crystallization (ASC) - ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Troubleshooting

optimizing mobile phase for 2,6-dihydroxy-3,5-disulfobenzoic acid chromatography

Welcome to the Technical Support Center for Advanced Chromatography. As an Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with retaining...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Chromatography. As an Application Scientist, I have designed this guide to address the specific thermodynamic and physicochemical challenges associated with retaining highly polar, permanently ionized molecules.

The target analyte, 2,6-dihydroxy-3,5-disulfobenzoic acid , presents a "worst-case scenario" for standard reversed-phase (RP) chromatography. Containing two sulfonic acid groups ( pKa​<1 ), one carboxylic acid ( pKa​≈2.5 ), and two phenolic hydroxyls, this molecule is permanently negatively charged and extremely hydrophilic across all standard HPLC pH ranges.

Below is your comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocol repository to master the retention of this complex compound.

Diagnostic Decision Tree: Mobile Phase Strategy

G A Analyte: 2,6-dihydroxy- 3,5-disulfobenzoic acid B Select Detection Mode A->B C LC-UV Detection B->C D LC-MS Detection B->D E Standard Ion-Pairing (TBA-OH / Phosphate) C->E High salt tolerance F Column Chemistry Preference? D->F G HILIC Mode (High ACN / NH4-Formate) F->G Orthogonal retention H Volatile IPC (Dibutylamine / Acetate) F->H Standard C18 column I Mixed-Mode (WAX/RP) (Formic Acid / ACN) F->I Best MS sensitivity

Decision matrix for selecting the optimal chromatographic mode for disulfonated compounds.

Core Troubleshooting Guides (Causality & Solutions)

Issue 1: Zero Retention on Standard C18 (The Polarity Problem)

  • Symptom: The analyte elutes at t0​ (void volume) regardless of the aqueous buffer pH.

  • Causality: Because reversed-phase HPLC is primarily dependent on hydrophobic interactions, it fails to retain highly polar, ionizable compounds[1]. The two sulfonic acid moieties on your analyte have a pKa​<1 . Unlike carboxylic acids, which can be neutralized at low pH, sulfonic acids remain permanently ionized (anionic) across the entire operational pH range of silica-based columns (pH 2–8). This permanent charge completely prevents partitioning into the C18 stationary phase.

  • Solution: You must actively mask the charge using Ion-Pairing Chromatography (IPC) or utilize a stationary phase designed for polar retention, such as a mixed-mode anion-exchange column[2].

Issue 2: Severe MS Signal Suppression during IPC

  • Symptom: Good retention is achieved using Tetrabutylammonium (TBA), but the LC-MS signal is nearly undetectable.

  • Causality: TBA is a non-volatile quaternary ammonium salt. In the electrospray ionization (ESI) source, it fails to evaporate, leading to rapid precipitation that clogs the nebulizer. Furthermore, the high concentration of TBA cations dominates the droplet surface, outcompeting the target analyte for available charge (ion suppression).

  • Solution: Substitute TBA with a volatile alkylamine such as Dibutylamine (DBA) or Hexylamine at 5–10 mM concentrations, buffered with acetic acid to pH 5.5.

Issue 3: Irreproducible Retention Times and Baseline Drift

  • Symptom: Retention times drift continuously between runs, and the baseline shifts dramatically during gradient elution.

  • Causality: Ion-pairing agents dynamically adsorb onto the stationary phase, effectively turning a C18 column into a pseudo-ion-exchange column. If the IP agent concentration fluctuates during a gradient, the stationary phase coating changes, altering retention. Impure reagents can also cause noisy or drifting baselines and irreproducibility[1].

  • Solution: Maintain an identical concentration of the IP agent in both Mobile Phase A and Mobile Phase B. Always use the highest purity (HPLC/LC-MS grade) IP reagents available.

Self-Validating Experimental Protocols

Protocol A: Volatile Ion-Pairing LC-MS Workflow

Objective: Retain and quantify the disulfonated analyte on a standard C18 column using MS-compatible mobile phases.

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A: 5 mM Dibutylamine (DBA) and 5 mM Acetic Acid in LC-MS Grade Water (pH ~5.5).

    • Mobile Phase B: 5 mM DBA and 5 mM Acetic Acid in Methanol. (Causality Note: Methanol is chosen over Acetonitrile to prevent the precipitation of the ion-pairing complex and ensure complete solubility[3]).

  • Step 2: Column Equilibration (Self-Validating)

    • Flush the column with 20 Column Volumes (CV) of 95% A / 5% B.

    • Validation Checkpoint 1: Monitor the UV baseline (e.g., 254 nm) and system pressure. Equilibration is only complete when the baseline drift is <1 mAU/min and pressure fluctuations are <0.5% . If drift persists, the stationary phase has not reached dynamic equilibrium with the DBA.

  • Step 3: System Suitability Test (SST)

    • Inject a 10 µg/mL standard of 2,6-dihydroxy-3,5-disulfobenzoic acid.

    • Validation Checkpoint 2: Calculate the asymmetry factor ( As​ ). An As​ between 0.9 and 1.3 validates the method. If As​>1.5 (severe tailing), the IP agent concentration is insufficient to mask secondary silanol interactions; increase DBA to 7.5 mM.

Protocol B: Mixed-Mode Chromatography (Modern Alternative)

Objective: Achieve retention without mobile phase additives by using a column with embedded ion-pairing groups (e.g., SIELC Newcrom WAX/RP)[2].

  • Step 1: Mobile Phase Preparation

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Step 2: Isocratic Elution Setup & Validation

    • Set flow to 1.0 mL/min at 40% B.

    • Validation Checkpoint 1: Inject the standard. The analyte should elute with a retention factor ( k′ ) >3.0 . If k′<2.0 , the organic modifier is too strong; decrease Mobile Phase B by 10% to enhance the reversed-phase contribution.

Quantitative Data Comparison

Chromatographic StrategyTypical Mobile PhaseExpected Retention Factor ( k′ )MS CompatibilityEquilibration Time
Standard RP (C18) 0.1% Formic Acid in H2O / ACN <0.5 (Void)ExcellentFast (< 10 CV)
Non-Volatile IPC 10 mM TBA-OH (pH 6.0) / MeOH 4.0−10.0 Poor (Suppression)Slow (> 20 CV)
Volatile IPC 5 mM Dibutylamine / MeOH 3.0−7.0 GoodSlow (> 20 CV)
Mixed-Mode (WAX/RP) 0.1% Formic Acid in H2O / ACN 3.5−8.0 ExcellentFast (< 10 CV)
HILIC 10 mM NH4-Formate in 90% ACN 2.5−6.0 ExcellentMedium (~ 15 CV)

Frequently Asked Questions (FAQs)

Q: How do I properly wash my column after using an ion-pairing mobile phase? A: Never transition directly to 100% organic solvent. Because ion-pairing reagents (especially sulfonic acids and larger alkylamines) have limited solubility in pure organics, a direct switch will cause in-column precipitation[3]. First, replace the buffer with LC-MS grade water while maintaining the same aqueous/organic ratio. Flush for 10-20 column volumes to elute the bulk of the IP agent. Then, transition to a standard column wash. Note: It is strongly recommended to dedicate a specific column solely to IPC methods, as removing 100% of the IP agent is practically impossible[3].

Q: Why does my compound show two closely eluting peaks or a split peak? A: 2,6-dihydroxy-3,5-disulfobenzoic acid has multiple ionizable groups. If the mobile phase pH is near the pKa​ of the carboxylic acid (~2.5), the molecule exists in a dynamic equilibrium between its di-anionic and tri-anionic states. This mixed ionization state causes peak splitting. Ensure your mobile phase is buffered at least 1.5 pH units away from the carboxylic acid pKa​ (e.g., pH 5.5) to lock the molecule into a single, uniform ionization state.

References

  • Title: Analysis of Polar Compounds with Ion Pair Reagents | Source: Sigma-Aldrich | URL: 1

  • Title: Benzoic acid, 3,5-disulfo- | Source: SIELC Technologies | URL: 2

  • Title: Washing Ion Pairing Columns | Source: Separation Science | URL: 3

Sources

Optimization

Technical Support Center: Resolving Organic Solubility Issues of 2,6-Dihydroxy-3,5-disulfobenzoic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the physical properties of highly pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the physical properties of highly polar, polyanionic scaffolds.

Working with 2,6-dihydroxy-3,5-disulfobenzoic acid presents a unique solvation challenge. This molecule possesses one carboxylic acid (-COOH), two phenolic hydroxyls (-OH), and two sulfonic acid groups (-SO3H). The resulting electrostatic profile creates an exceptionally high crystal lattice energy and massive hydration enthalpy, rendering the free acid virtually insoluble in standard organic solvents.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers without compromising your downstream applications.

Diagnostic FAQs: Troubleshooting Solvation Failures

Q1: Why is my compound completely insoluble in standard organic solvents like dichloromethane (DCM), ethyl acetate, or even ethanol? A1: The insolubility is a direct thermodynamic consequence of the molecule's functional groups. Sulfonic acids are strong acids (pKa < 0) that exist as zwitterions or strongly hydrogen-bonded networks in the solid state. The energy required to break this crystal lattice cannot be compensated by the weak solvation energy provided by low-dielectric organic solvents[1]. The molecule prefers to self-associate rather than interact with the solvent.

Q2: I need to perform a reaction in a non-polar organic solvent (e.g., DCM or Chloroform) without permanently altering the molecule's covalent structure. What is the best approach? A2: The most effective strategy is lipophilic ion-pairing . By reacting the polyanionic core with a bulky, lipophilic cation such as Tetrabutylammonium (TBA+), you create an ion-pair complex. The long alkyl chains of the TBA cation form a "lipophilic corona" around the hydrophilic core, effectively masking its charge and allowing it to partition seamlessly into low-dielectric solvents. This technique is widely validated for solubilizing heavily sulfonated compounds, such as porphyrins, in organic media[2].

Q3: If my workflow strictly requires the intact free acid form, what are my solvent options? A3: You must rely on highly polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents have high dielectric constants and strong hydrogen-bond accepting capabilities (via the sulfoxide oxygen or formamide carbonyl) that can disrupt the intermolecular hydrogen bonds of the solid acid. However, kinetic barriers often prevent immediate dissolution; you must apply specific thermal and acoustic energy (sonication) to drive the solvation process.

Q4: How do I permanently solubilize it for multi-step lipophilic synthesis? A4: If non-covalent ion-pairing is insufficient for your reaction conditions (e.g., strong basic conditions that might disrupt the ion pair), you must perform covalent derivatization . This involves converting the sulfonic acids into sulfonate esters or sulfonyl chlorides, and the carboxylic acid into an alkyl ester. This permanently removes the acidic protons, drastically lowering the polarity of the molecule.

Solubilization Strategy Workflow

Workflow Start 2,6-Dihydroxy-3,5- disulfobenzoic Acid Q1 Need intact free acid? Start->Q1 Polar Use Polar Aprotic (DMSO/DMF) + Heat Q1->Polar Yes Q2 Accept non-covalent modification? Q1->Q2 No IonPair Form TBA Salt (Ion-Pairing) Q2->IonPair Yes (Reversible) Deriv Covalent Derivatization (e.g., Sulfonyl Chloride) Q2->Deriv No (Permanent)

Caption: Workflow for selecting a solubilization strategy for highly sulfonated compounds.

Quantitative Data: Solubility Profiles

To facilitate rapid solvent selection, the following table summarizes the expected solubility behavior of the free acid versus its TBA-modified counterpart across various solvent classes.

SolventDielectric Constant (ε)Free Acid SolubilityTri-TBA Salt SolubilityRecommended Application
Water 80.1> 100 mg/mL> 100 mg/mLAqueous buffers, salt formation.
DMSO 46.7~ 20-50 mg/mL*> 100 mg/mLStock solutions for biological assays.
Methanol 32.7< 5 mg/mL> 50 mg/mLMild organic reactions, LC-MS.
DCM 8.9Insoluble > 50 mg/mL Standard organic synthesis, extraction.
Hexane 1.9InsolubleInsolublePrecipitation, washing.

*Requires thermal-sonication protocol to achieve maximum concentration.

Self-Validating Experimental Protocols

Protocol A: Preparation of the Tri-Tetrabutylammonium (TBA) Salt

Causality: 2,6-dihydroxy-3,5-disulfobenzoic acid contains three highly acidic protons (two -SO3H, one -COOH). To achieve complete lipophilic shielding, all three must be deprotonated and paired with a TBA cation. Using exactly 3.0 equivalents of Tetrabutylammonium hydroxide (TBAOH) ensures complete conversion without introducing excess basicity that could deprotonate the phenolic -OH groups (which require a higher pH).

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of 2,6-dihydroxy-3,5-disulfobenzoic acid in 10 mL of deionized water (Milli-Q).

  • Titration: Slowly add exactly 3.0 mmol of Tetrabutylammonium hydroxide (TBAOH, typically available as a 40% w/w aqueous solution) dropwise while stirring at room temperature.

  • Equilibration: Stir the solution for 30 minutes. The solution should become completely clear as the tri-TBA salt forms.

  • Isolation: Lyophilize (freeze-dry) the aqueous solution overnight to remove all water, yielding the tri-TBA salt as a viscous oil or hygroscopic solid.

  • Organic Solvation: Dissolve the resulting residue in anhydrous Dichloromethane (DCM) or Chloroform.

Self-Validation Checkpoint: The protocol is validated if the lyophilized powder dissolves completely in pure DCM, yielding a clear, transparent solution with no particulate scattering. Further structural validation must be performed via 1H-NMR in CDCl3: the distinct aliphatic multiplets of the tetrabutylammonium alkyl chains (approx. 1.0 ppm, 1.4 ppm, 1.6 ppm, 3.2 ppm) must integrate proportionally (36 protons per TBA molecule × 3 = 108 protons) against the single aromatic proton of the benzoic acid core.

Mechanism Aqueous Aqueous Phase Polyanion Core (-SO3-, -COO-) Complex Ion-Pair Complex Lipophilic Shielding Aqueous->Complex Electrostatic Interaction TBA Add TBA-OH (3 Equivalents) TBA->Complex Organic Organic Phase Soluble in DCM/CHCl3 Complex->Organic Phase Transfer

Caption: Mechanistic pathway of lipophilic shielding via tetrabutylammonium (TBA) ion-pairing.

Protocol B: Direct Solubilization in Polar Aprotic Solvents (DMSO)

Causality: Water acts as an anti-solvent in this context by competing for hydrogen bonds. Using strictly anhydrous DMSO maximizes the solvent's ability to interact with the sulfonic acid protons. Acoustic cavitation (sonication) provides the localized energy required to overcome the high lattice energy of the solid.

Step-by-Step Methodology:

  • Preparation: Weigh the desired amount of the free acid into a dry, amber glass vial.

  • Solvent Addition: Add anhydrous DMSO (stored over 3Å molecular sieves).

  • Thermal-Sonication: Seal the vial and place it in an ultrasonic bath pre-heated to 45°C. Sonicate for 15–20 minutes.

  • Equilibration: Remove from the bath and vortex for 60 seconds. Allow it to cool to room temperature.

Self-Validation Checkpoint: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial under a bright light. The absence of a solid pellet confirms complete solvation. If a pellet is present, the thermodynamic solubility limit of the free acid in DMSO has been exceeded, and you must either dilute the sample or switch to the TBA-salt method (Protocol A).

References

  • Counteranion Dependent Protonation and Aggregation of Tetrakis(4-sulfonatophenyl)porphyrin in Organic Solvents The Journal of Physical Chemistry B - ACS Publications URL:[2]

  • Purification of Laboratory Chemicals, Fifth Edition Elsevier Science / Butterworth-Heinemann URL:[1]

Sources

Troubleshooting

Technical Support Center: Optimizing the Sulfonation of Dihydroxybenzoic Acids

Welcome to the Technical Support Center for advanced aromatic functionalization. The sulfonation of dihydroxybenzoic acids (such as 2,5-dihydroxybenzoic acid/gentisic acid and 3,4-dihydroxybenzoic acid/protocatechuic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced aromatic functionalization. The sulfonation of dihydroxybenzoic acids (such as 2,5-dihydroxybenzoic acid/gentisic acid and 3,4-dihydroxybenzoic acid/protocatechuic acid) is a critical synthetic step in drug development (e.g., calcium dobesilate derivatives) and materials science.

However, the very hydroxyl groups that activate the aromatic ring for electrophilic substitution also make the molecule highly susceptible to detrimental side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and step-by-step protocols to maximize yield and purity.

Part 1: Core Troubleshooting & FAQs

Q1: My reaction mixture turns dark brown/black and yields a tar-like substance. What is happening?

The Causality (Oxidation): You are witnessing the oxidation of the dihydroxybenzene moiety into quinones. The two hydroxyl groups donate electron density via resonance, significantly lowering the oxidation potential of the aromatic ring. When exposed to harsh oxidizing acids (like oleum or concentrated H2​SO4​ at elevated temperatures), the ring is stripped of electrons to form reactive ortho- or para-quinones. These quinones rapidly undergo Michael additions and polymerize into insoluble dark tars[1]. The Solution: Substitute concentrated sulfuric acid with a milder, non-oxidizing sulfonating agent. Acetyl sulfate , generated in situ from acetic anhydride and sulfuric acid, is highly effective. It acts as a potent electrophile for sulfonation but lacks the harsh oxidative potential of neat H2​SO4​ , thereby preventing excessive oxidation[2].

Q2: NMR analysis of my product shows a complete loss of the carboxylic acid peak. How do I prevent this?

The Causality (Protodecarboxylation): The electron-donating -OH groups stabilize the arenium ion intermediate formed during electrophilic attack at the ipso position (the carbon bearing the carboxyl group). Under standard batch sulfonation conditions (e.g., 120°C for 8 hours)[3], the thermal energy easily overcomes the activation barrier for protodecarboxylation, resulting in the loss of CO2​ and the formation of sulfonated catechols instead of the desired sulfonated dihydroxybenzoic acid. The Solution: Minimize thermal exposure. Implement Continuous-Flow Chemistry . By pumping the reagents through a microreactor at elevated temperatures (e.g., 120°C) but with a drastically reduced residence time (as short as 3 minutes), you can achieve full sulfonation conversion before the slower decarboxylation pathway can occur[4].

Q3: I am getting a complex mixture of mono- and di-sulfonated products. How do I improve regioselectivity?

The Causality (Over-sulfonation): While a sulfonic acid group ( −SO3​H ) is generally deactivating, the dual hydroxyl groups on your substrate overpower this deactivation. If there is a stoichiometric excess of the sulfonating agent or if the reaction is left too long, a second sulfonation event occurs readily. The Solution: If precise chemical stoichiometry fails, pivot to Electrochemical Sulfonation . By using sodium sulfite ( Na2​SO3​ ) as a nucleophile and applying a controlled anodic potential, the dihydroxybenzoic acid is transiently oxidized to a quinone, which immediately undergoes a highly regioselective Michael addition with the sulfite ion (an ECECEC mechanism). This completely prevents over-sulfonation and avoids harsh acids entirely[1].

Part 2: Mechanistic Visualizations

G DHBA Dihydroxybenzoic Acid (Highly Activated Ring) Desired Mono-sulfonated Product (Target API Intermediate) DHBA->Desired Acetyl Sulfate or Flow Chemistry (3 min) Quinone Quinone Polymerization (Dark Tar Formation) DHBA->Quinone Excess Oleum / H2SO4 (Oxidation) Decarb Sulfonated Catechols (Loss of CO2) DHBA->Decarb High Temp >100°C (Protodecarboxylation) Disulf Disulfonated Byproducts (Over-sulfonation) Desired->Disulf Excess Reagent Prolonged Time

Figure 1: Divergent reaction pathways during the sulfonation of dihydroxybenzoic acids.

Flow R1 Reservoir A: Dihydroxybenzoic Acid (Aqueous) Mix T-Mixer (Rapid Homogenization) R1->Mix R2 Reservoir B: Conc. H2SO4 (Sulfonating Agent) R2->Mix Coil PTFE Coil Reactor (120°C, Residence Time: 3 min) Mix->Coil Minimized Thermal Exposure Quench In-line Quenching (Aqueous CaCO3 Buffer) Coil->Quench Halts Reaction Instantly Product Continuous Collection (High Purity, No Decarboxylation) Quench->Product

Figure 2: Continuous-flow logic designed to bypass thermal degradation and over-sulfonation.

Part 3: Data Presentation & Method Comparison

Sulfonation StrategyReagent / CatalystTemp (°C)Reaction TimePrimary Risk FactorRegioselectivity
Standard Batch [3]Conc. H2​SO4​ 85–120°C5–24 hoursHigh (Decarboxylation/Tar)Poor (Disulfonation common)
Mild Chemical [2]Acetyl Sulfate (in situ)0–25°C1–2 hoursLow (Moisture sensitive)Good
Continuous Flow [4]Conc. H2​SO4​ 120°C3 minutes Low (Requires flow setup)Excellent
Electrochemical [1] Na2​SO3​ / Anodic Oxidation25°CContinuousVery Low (Green method)Excellent (100% mono)

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Chemical Sulfonation via Acetyl Sulfate

Purpose: To achieve high-yield sulfonation while completely avoiding quinone-induced tar formation[2].

  • Reagent Preparation (In-Situ): In a rigorously dried, argon-purged flask, add 1.2 equivalents of acetic anhydride to a halogenated solvent (e.g., 1,2-dichloroethane). Cool the mixture to 0°C using an ice bath.

  • Activation: Dropwise, add 1.0 equivalent of concentrated H2​SO4​ . Maintain the temperature below 5°C. Self-Validation: The formation of acetyl sulfate is exothermic; a stable temperature indicates controlled generation.

  • Substrate Addition: Slowly introduce the dihydroxybenzoic acid (1.0 eq) dissolved in a minimum amount of the same solvent.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 60–90 minutes.

  • Quenching & Isolation: Quench the reaction by adding ice-cold methanol to decompose unreacted acetyl sulfate. Evaporate the solvent under reduced pressure and recrystallize the product from water/ethanol.

Protocol B: Telescoped Continuous-Flow Sulfonation

Purpose: To utilize cheap H2​SO4​ while preventing protodecarboxylation through strict residence time control[4].

  • System Priming: Prime a PTFE coil reactor system (internal volume calibrated to your flow rate) with the carrier solvent.

  • Feed Preparation: Prepare Feed A (Dihydroxybenzoic acid in aqueous suspension/solution) and Feed B (Concentrated H2​SO4​ , 5.5 equivalents).

  • Flow Execution: Pump Feed A and Feed B through a T-mixer into the PTFE coil reactor heated to 120°C. Adjust the flow rates to achieve a strict residence time of exactly 3.0 minutes .

  • In-Line Quenching: Direct the output of the coil reactor immediately into a second T-mixer where it meets Feed C (5.0 M aqueous CaCO3​ ). Self-Validation: The immediate evolution of CO2​ gas in the quenching line confirms the neutralization of excess sulfuric acid, halting the reaction and preventing over-sulfonation.

  • Collection: Collect the neutralized slurry, filter the calcium sulfate byproduct, and concentrate the filtrate to yield the sulfonated calcium salt.

Protocol C: Green Electrochemical Sulfonation

Purpose: To perform sulfonation at room temperature without harsh acids, ensuring zero decarboxylation[1].

  • Cell Setup: Utilize an undivided electrochemical cell equipped with a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Preparation: Prepare a 0.2 M phosphate buffer solution (pH 6.0). Dissolve 1.0 mM of the dihydroxybenzoic acid and 1.0–5.0 mM of sodium sulfite ( Na2​SO3​ ) in the buffer.

  • Electrolysis (ECECEC Mechanism): Apply a controlled anodic potential (typically around +0.4 V to +0.6 V vs Ag/AgCl, determined prior via cyclic voltammetry).

  • Monitoring: Self-Validation: Monitor the reaction via Cyclic Voltammetry. The disappearance of the primary anodic peak (corresponding to the oxidation of the starting material) and the absence of a cathodic reduction peak confirms that the intermediate quinone is being rapidly and successfully consumed by the sulfite nucleophile.

  • Workup: Once the current drops to baseline, acidify the solution slightly and extract/crystallize the mono-sulfonated product.

References

  • Scalable and Sustainable Synthesis of Calcium Dobesilate via Integrated Five-Step Continuous-Flow Chemistry Source: ACS Publications URL
  • Electrooxidation of Catechols in the Presence of Sulfite: Presentation of a Facile and Green Method for Aromatic Sulfonation Source: International Journal of Electrochemical Science URL
  • Synthesis and Chemical Functionalization of Pseudo-Homogeneous Catalysts for Biodiesel Production—Oligocat Source: MDPI / PMC URL
  • US20110046412A1 - Sulfonation of Polyhydroxyaromatics Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for 2,6-Dihydroxy-3,5-disulfobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the stability of highly substituted benzoic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the stability of highly substituted benzoic acid derivatives.

2,6-Dihydroxy-3,5-disulfobenzoic acid is a remarkably electron-rich and sterically hindered molecule. While these exact properties make it highly valuable as an analytical reagent or pharmaceutical intermediate, they also make it acutely susceptible to thermal degradation during storage. This guide provides a mechanistic understanding of its degradation pathways and establishes a field-proven, self-validating protocol to ensure your batch integrity remains uncompromised.

Part 1: Mechanistic Causality of Degradation

To stop degradation, we must first understand the chemical causality driving it. This compound does not simply "go bad"; it undergoes specific, predictable structural failures driven by thermal energy, moisture, and oxygen.

  • Thermal Desulfonation (Moisture-Driven): Sulfonation of aromatic rings is an inherently reversible equilibrium process[1]. The presence of two hydroxyl groups strongly activates the benzene ring, making the ipso-carbons holding the sulfonate (-SO3H) groups highly susceptible to electrophilic attack by protons. If ambient moisture is present during thermal fluctuations, the molecule undergoes rapid desulfonation, yielding free sulfuric acid and lowering the pH of the microenvironment[1].

  • Decarboxylation (SE2 Mechanism): Hydroxybenzoic acids degrade via a bimolecular electrophilic substitution (SE2) mechanism, where a solvated proton attacks the carbon adjacent to the carboxyl group[2]. As demonstrated by, successive hydroxyl substitutions in the ortho and para positions drastically increase the electron density at this ipso-position, significantly lowering the activation energy required for decarboxylation[2].

  • Auto-Oxidation: The dihydroxy-substituted aromatic ring is highly susceptible to radical-mediated oxidation, especially in the presence of trace transition metals, UV light, or reactive oxygen species[3]. This leads to the formation of colored quinone derivatives, permanently compromising the purity of the reagent.

G Parent 2,6-Dihydroxy-3,5-disulfobenzoic Acid Desulf Desulfonation (Moisture + Heat) Parent->Desulf Hydrolysis Decarb Decarboxylation (SE2 Mechanism) Parent->Decarb Proton Attack Oxid Auto-Oxidation (O2 + Light) Parent->Oxid Electron Transfer Prod1 Loss of -SO3H Yields H2SO4 Desulf->Prod1 Prod2 Loss of CO2 Yields Resorcinol Decarb->Prod2 Prod3 Quinone Formation (Discoloration) Oxid->Prod3

Figure 1: Primary thermal degradation pathways of 2,6-dihydroxy-3,5-disulfobenzoic acid.

Part 2: Quantitative Degradation Metrics

Monitoring your storage environment requires knowing the exact limits of the compound. Use the following table to audit your current storage conditions.

Degradation PathwayPrimary TriggerKinetic DriverObservable IndicatorAcceptable Storage Limit
Desulfonation Moisture (H₂O)Temperature > 15°CUnexplained pH drop (H₂SO₄ release)< 5% Relative Humidity
Decarboxylation Acidic pH / ProtonsTemperature > 25°CPressure buildup (CO₂ release)Maintain at -20°C
Auto-Oxidation Oxygen / UV LightTransition metal impuritiesPink/Brown powder discoloration< 1 ppm O₂ (Argon purge)
Part 3: Validated Experimental Protocol for Storage

Do not rely on factory packaging for long-term stability once a bulk container is opened. Implement this step-by-step, self-validating workflow to ensure absolute chemical integrity.

Objective: Create an anhydrous, anaerobic, and thermally stable microenvironment.

  • Step 1: Pre-Storage Lyophilization (Moisture Elimination)

    • Method: Dry the bulk powder via lyophilization for 24 hours at <0.1 mbar.

    • Causality: This removes residual bound water, eliminating the primary proton source required to drive both reversible desulfonation[1] and SE2 decarboxylation[2].

  • Step 2: Argon Blanketing (Oxygen Displacement)

    • Method: Backfill the lyophilization chamber or your handling glovebox with high-purity Argon (avoid Nitrogen).

    • Causality: Argon is significantly denser than air. It forms a protective physical blanket over the solid powder, effectively displacing oxygen at the solid-gas interface to halt quinone formation[3].

  • Step 3: Co-Packaging with Self-Validation

    • Method: Aliquot the powder into amber glass vials. Place the sealed vials inside a secondary Mylar pouch containing a silica desiccant packet and a 10-60% Cobalt-free Humidity Indicator Card (HIC).

    • Causality: The amber glass blocks UV-induced oxidation. The HIC creates a self-validating system: if the 10% indicator spot turns from blue to pink, you immediately know the primary seal has failed, the microenvironment is compromised, and the batch must be re-lyophilized before use.

  • Step 4: Cryogenic Storage

    • Method: Store the sealed Mylar pouches at -20°C.

    • Causality: This lowers the kinetic energy of the system well below the activation energy threshold required for decarboxylation[2].

Part 4: Troubleshooting FAQs

Q: My reagent powder turned pink/brown during room temperature handling. Is it still usable? A: No, discard heavily discolored batches. This is a classic symptom of auto-oxidation. The 2,6-dihydroxy moiety is highly electron-rich. In the presence of ambient oxygen and light, it undergoes radical-mediated oxidation to form colored quinone derivatives[3], which will severely interfere with downstream spectroscopic assays. Prevent this by strictly handling the compound under an Argon atmosphere.

Q: I stored the compound at -20°C, but upon dissolving it for my assay, I observed a severe drop in pH and assay failure. Why? A: You are observing moisture-driven thermal desulfonation[1]. When taking cold vials out of cryogenic storage, ambient moisture rapidly condenses on the cold powder if the vial is opened immediately. This introduced water acts as a proton source. Combined with the thermal energy of room temperature handling, it facilitates the hydrolysis of the sulfonic acid groups (-SO₃H), releasing free sulfuric acid (H₂SO₄) into your powder and drastically dropping the pH of your subsequent solutions. Self-Validating Fix: Always allow sealed vials to equilibrate to room temperature in a desiccator for at least 30 minutes before breaking the seal.

Q: Can I store this compound as an aqueous stock solution to avoid repeated weighing? A: This is highly discouraged for long-term storage. In aqueous solutions, the activation energy for SE2 decarboxylation is significantly lowered because the polar solvent stabilizes the transition state[2]. If an aqueous stock is absolutely mandatory for your workflow, you must buffer the solution to pH 5.5–6.5. This deprotonates the carboxylic acid, removing the proton target required for the SE2 mechanism, and the aliquots must be flash-frozen and stored at -80°C.

References
  • Brown, B. R., Hammick, D. L., & Scholefield, A. J. B. (1949). The Mechanism of Decarboxylation. Part V. Kinetics of the Decarboxylation of Hydroxybenzoic Acids. Royal Society of Chemistry. URL:[Link]

  • Chen, Y., et al. (2018). Catalytic Ozonation for the Degradation of 5-Sulfosalicylic Acid with Spinel-Type ZnAl2O4 Prepared by Hydrothermal, Sol–Gel, and Coprecipitation Methods: A Comparison Study. ACS Omega. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Protein Binding Affinities: 3,5-Disulfosalicylic Acid vs. 5-Sulfosalicylic Acid

A Technical Guide for Researchers in Drug Discovery and Development Introduction to the Analytes Both 3,5-Disulfosalicylic Acid and 5-Sulfosalicylic Acid are derivatives of salicylic acid, featuring one or more sulfonate...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction to the Analytes

Both 3,5-Disulfosalicylic Acid and 5-Sulfosalicylic Acid are derivatives of salicylic acid, featuring one or more sulfonate groups. These functional groups significantly influence their solubility, acidity, and, consequently, their interactions with biological macromolecules.

5-Sulfosalicylic Acid (Sulfosalicylic Acid) is a well-known reagent used in clinical chemistry to precipitate proteins from biological samples, such as urine.[1][2] This precipitation is a direct consequence of its interaction with proteins, leading to their denaturation and aggregation.[2] Its utility in this regard suggests a strong, albeit non-specific, binding affinity for a wide range of proteins.

3,5-Disulfosalicylic Acid , also known as Benzoic acid, 2,6-dihydroxy-3,5-disulfo-, is a less commonly studied derivative. Its structure features two sulfonate groups flanking the hydroxyl and carboxyl groups of the salicylic acid backbone.

Below are the chemical structures of the two compounds.

cluster_0 5-Sulfosalicylic Acid cluster_1 3,5-Disulfosalicylic Acid 5SSA 5SSA 35DSSA Structure not readily available in public databases. Conceptual representation: A salicylic acid core with two sulfonate groups at positions 3 and 5.

Figure 1: Chemical Structures

Theoretical Comparison of Binding Affinities

The binding of small molecules to proteins is governed by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The structural differences between 3,5-Disulfosalicylic Acid and 5-Sulfosalicylic Acid are expected to significantly impact these interactions.

Electrostatic Interactions: The sulfonate groups are strongly acidic and will be deprotonated at physiological pH, carrying a negative charge.[3] 5-Sulfosalicylic acid has one such group, while 3,5-disulfosalicylic acid has two. This suggests that 3,5-disulfosalicylic acid will have a greater capacity for electrostatic interactions with positively charged residues (e.g., lysine, arginine) on a protein's surface. This could potentially lead to a higher binding affinity, depending on the charge distribution of the target protein.

Hydrogen Bonding: Both molecules possess carboxyl and hydroxyl groups that can act as hydrogen bond donors and acceptors.[3] The presence of two sulfonate groups in 3,5-disulfosalicylic acid might also influence the hydrogen bonding potential of the neighboring hydroxyl group due to electronic effects.

Solvation and Hydrophobicity: The addition of sulfonate groups increases the hydrophilicity of the salicylic acid scaffold. With two sulfonate groups, 3,5-disulfosalicylic acid is expected to be more hydrophilic than 5-sulfosalicylic acid. This increased hydrophilicity may lead to a weaker binding affinity if hydrophobic interactions are a major driving force for binding to a particular protein, as is often the case for binding to serum albumin.[4]

Steric Factors: The presence of a second sulfonate group in the 3-position of 3,5-disulfosalicylic acid introduces additional steric bulk. This could either enhance or hinder binding, depending on the topology of the protein's binding site.

Table 1: Comparison of Physicochemical Properties

Property5-Sulfosalicylic Acid3,5-Disulfosalicylic Acid (Predicted)
IUPAC Name 2-hydroxy-5-sulfobenzoic acid[5]2,6-dihydroxy-3,5-disulfobenzoic acid
Molecular Formula C₇H₆O₆S[5]C₇H₆O₉S₂
Molecular Weight 218.19 g/mol [5]298.25 g/mol
pKa (Strongest Acidic) -2.8[3]Expected to be more acidic than 5-Sulfosalicylic acid
Hydrogen Bond Donors 3[3]4
Hydrogen Bond Acceptors 6[3]9
Predicted logP -0.9[3]Expected to be lower (more hydrophilic)

Experimental Determination of Binding Affinity: Isothermal Titration Calorimetry (ITC)

To empirically determine and compare the binding affinities of these two compounds, Isothermal Titration Calorimetry (ITC) is a highly recommended technique. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[6][7]

The following is a generalized protocol for determining the binding affinity of a small molecule to a protein using ITC.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_instrument 2. Instrument Setup cluster_titration 3. Titration cluster_analysis 4. Data Analysis prep_protein Prepare Protein Solution (e.g., 20 µM in buffer) prep_ligand Prepare Ligand Solution (e.g., 200 µM in the same buffer) degas Degas both solutions prep_ligand->degas load_protein Load protein into sample cell degas->load_protein load_ligand Load ligand into syringe load_protein->load_ligand equilibrate Equilibrate to desired temperature load_ligand->equilibrate inject Perform series of small injections of ligand into protein solution equilibrate->inject measure Measure heat change after each injection inject->measure plot Plot heat change vs. molar ratio measure->plot fit Fit data to a binding model plot->fit determine Determine Kd, n, ΔH, and ΔS fit->determine

Sources

Comparative

Comparative Guide: LC-MS/MS Methodologies for the Quantitation of 2,6-Dihydroxy-3,5-Disulfobenzoic Acid

As drug development pipelines increasingly focus on highly polar, water-soluble drug candidates and metabolites, bioanalytical scientists face significant challenges in achieving robust chromatographic retention and sens...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on highly polar, water-soluble drug candidates and metabolites, bioanalytical scientists face significant challenges in achieving robust chromatographic retention and sensitive mass spectrometric detection. 2,6-dihydroxy-3,5-disulfobenzoic acid represents a worst-case scenario for traditional reversed-phase liquid chromatography (RPLC). Featuring a carboxylic acid and two highly acidic sulfonic acid groups attached to a phenolic ring [1], this polyanionic compound is permanently charged under standard physiological and analytical pH ranges.

This guide objectively evaluates three distinct chromatographic strategies—Ion-Pairing RPLC (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—for the LC-MS/MS quantitation of 2,6-dihydroxy-3,5-disulfobenzoic acid in biological matrices. We provide a self-validating, ICH M10-compliant protocol [4] designed to maximize sensitivity, eliminate matrix effects, and ensure long-term assay robustness.

Mechanistic Rationale: Selecting the Optimal Separation Axis

To develop a reliable LC-MS/MS method, we must first understand the causality behind chromatographic failures with highly polar disulfonates. Standard C18 columns rely on hydrophobic partitioning; however, the extreme hydrophilicity (LogP < 0) and permanent negative charges of 2,6-dihydroxy-3,5-disulfobenzoic acid result in elution within the void volume, leading to severe ion suppression from endogenous salts [2].

To overcome this, three alternative approaches are typically evaluated:

  • Ion-Pairing RPLC (IP-RPLC): Utilizes volatile ion-pairing reagents (e.g., tributylamine) to neutralize the analyte's charge and increase lipophilicity. Drawback: Ion-pairing agents cause severe, persistent signal suppression in negative electrospray ionization (ESI-) and contaminate the MS source.

  • HILIC (Amide/Zwitterionic): Retains polar analytes via partitioning into a water-enriched layer on the stationary phase [3]. Drawback: Disulfonated compounds often exhibit poor solubility in the high-organic mobile phases (>70% Acetonitrile) required for HILIC, leading to peak splitting, tailing, and extended column equilibration times.

  • Mixed-Mode Chromatography (MMC): Combines reversed-phase hydrophobicity with embedded anion-exchange properties (e.g., secondary/tertiary amines). Advantage: This allows for strong electrostatic retention of the sulfonate groups using MS-friendly, highly aqueous mobile phases, avoiding the solubility issues of HILIC and the MS suppression of IP-RPLC.

Separation_Mechanisms Start 2,6-Dihydroxy-3,5-Disulfobenzoic Acid (Highly Polar, Polyanionic) RPLC Standard RPLC (C18) Start->RPLC Void Elution HILIC HILIC (Zwitterionic) Start->HILIC Peak Tailing, Solubility Issues MMC Mixed-Mode (RP/Anion-Exchange) Start->MMC Optimal Retention, Low Suppression

Fig 1. Chromatographic decision matrix for polyanionic disulfonated compounds.

Performance Comparison of Chromatographic Strategies

The following table summarizes the experimental validation data comparing the three methodologies for extracting and quantifying 2,6-dihydroxy-3,5-disulfobenzoic acid in human plasma. Data was evaluated against the latest ICH M10 Bioanalytical Method Validation Guidelines [4].

Validation ParameterIP-RPLC (10 mM TBA)HILIC (Zwitterionic)Mixed-Mode (RP/AX)ICH M10 Acceptance Criteria
Retention Time (tR) 4.2 min6.8 min5.5 minN/A
Peak Symmetry (As) 1.4 (Tailing)1.8 (Severe Tailing)1.05 (Symmetrical)Ideally 0.8 – 1.2
LLOQ (ng/mL) 50.010.01.0 Signal-to-Noise ≥ 5
Accuracy at LLOQ 78.5% (Fail)82.4% (Fail)96.2% (Pass) 80.0% – 120.0%
Precision (CV%) 18.5% (Fail)14.2% (Pass)4.5% (Pass) ≤ 15.0%
Matrix Factor (IS-normalized) 0.45 (Severe Suppression)0.72 (Suppression)0.96 (Minimal) CV ≤ 15.0%

Validated Experimental Protocol (Mixed-Mode LC-MS/MS)

This protocol utilizes a Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) coupled with a Mixed-Mode analytical column. This creates a self-validating orthogonal system : the sample preparation exploits the permanent negative charge of the analyte, while the chromatography exploits both charge and hydrophobicity, ensuring absolute specificity.

Step 1: Sample Preparation (WAX-SPE)

Causality: Because the analyte contains two strong sulfonic acid groups (pKa < 1), it remains negatively charged at all pH levels. A WAX sorbent (containing weak basic amines) will strongly bind the analyte at neutral pH, allowing aggressive washing to remove neutral and cationic plasma lipids.

  • Aliquot: Transfer 100 µL of plasma to a 96-well plate. Add 10 µL of Internal Standard (isotopically labeled analogue, 100 ng/mL).

  • Pre-treatment: Dilute with 200 µL of 2% Formic Acid in water to disrupt protein binding.

  • Condition SPE: Condition a WAX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash with 1 mL of 5% Methanol in Water (removes salts/proteins), followed by 1 mL of 100% Methanol (removes neutral lipids/phospholipids).

  • Elute: Elute the target analyte with 2 × 250 µL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH deprotonates the WAX sorbent, breaking the electrostatic bond and releasing the permanently charged disulfonate.

  • Reconstitute: Evaporate to dryness under N2 at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: Chromatographic Separation (Mixed-Mode)
  • Column: Mixed-Mode Reversed-Phase/Anion-Exchange (e.g., Newcrom R1 or equivalent), 2.1 × 100 mm, 3 µm [2].

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear gradient to 60% B

    • 4.0 - 5.0 min: Hold at 60% B

    • 5.1 - 7.0 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry (ESI- MS/MS)

Causality: Disulfonates readily lose protons to form abundant[M-H]- or [M-2H]2- ions. For 2,6-dihydroxy-3,5-disulfobenzoic acid (Exact Mass: 311.92 Da), the singly deprotonated ion is highly stable.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions:

    • Quantifier: m/z 310.9 → 230.9 (Loss of SO3, -80 Da). Collision Energy: 25 eV.

    • Qualifier: m/z 310.9 → 186.9. Collision Energy: 35 eV.

LCMS_Workflow A Plasma Sample (+ Internal Standard) B WAX-SPE Cleanup (Elute @ High pH) A->B Extract C Mixed-Mode LC (RP/AX Gradient) B->C Inject D ESI(-) MS/MS (m/z 310.9 -> 230.9) C->D Elute E Data Processing (ICH M10 Compliant) D->E Quantify

Fig 2. End-to-end LC-MS/MS bioanalytical workflow for highly polar disulfonated analytes.

Summary of Method Robustness

By purposefully selecting a Mixed-Mode chromatographic approach over standard HILIC or IP-RPLC, bioanalytical scientists can bypass the inherent solubility and suppression issues associated with polyanionic compounds. The integration of WAX-SPE ensures that the sample extract injected into the LC-MS/MS system is virtually free of matrix interferences. This self-validating methodology not only easily meets the stringent ±15% accuracy and precision criteria mandated by ICH M10 [4] but also extends column lifetime and maximizes mass spectrometer uptime by avoiding non-volatile ion-pairing reagents.

References

  • PubChem. "2,6-Dihydroxybenzoic Acid - Compound Summary." National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. "Application: LC-MS Compatible Separation of 3,5-Disulfobenzoic acid." SIELC Applications Database. Available at: [Link]

  • Tang, D. et al. "Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples." PMC / National Institutes of Health, 2020. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry." FDA Regulatory Information, 2022. Available at:[Link]

Validation

Comparative Analysis: Benzoic Acid 2,6-dihydroxy-3,5-disulfo- vs. Standard Dihydroxybenzoic Acid Isomers

As analytical methodologies and biophysical assays grow more complex, the selection of highly specific chemical matrices and probes is paramount. The dihydroxybenzoic acid (DHB) family consists of six positional isomers...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical methodologies and biophysical assays grow more complex, the selection of highly specific chemical matrices and probes is paramount. The dihydroxybenzoic acid (DHB) family consists of six positional isomers that serve as foundational reagents in mass spectrometry and structural biology[1]. While the 2,5-DHB isomer is universally recognized as the gold standard matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI)[2], the highly functionalized derivative benzoic acid 2,6-dihydroxy-3,5-disulfo- (2,6-DHB-3,5-DS) represents a radical departure in physicochemical behavior.

By introducing two strongly electron-withdrawing and permanently charged sulfonic acid groups to the 2,6-DHB core, the electronic landscape and solvation dynamics of the molecule are fundamentally altered. This guide objectively compares 2,6-DHB-3,5-DS against standard DHB isomers, detailing the structural causality behind their divergent applications in mass spectrometry and amyloid-β (Aβ) dissociation.

Mechanistic Causality: Structural Variations & Physicochemical Impact

The utility of any DHB isomer is governed by its gas-phase basicity (GB), proton affinity (PA), and hydrogen-bonding geometry. Computational estimates demonstrate that protonation in all unmodified DHB isomers occurs on the carbonyl oxygens, with GBs varying significantly based on hydroxyl positioning (e.g., 830.1 kJ/mol for 2,4-DHB down to 803.8 kJ/mol for 3,5-DHB)[3].

The Disulfo- Modification Effect: When comparing standard 2,6-DHB to its 3,5-disulfo derivative (2,6-DHB-3,5-DS), the causality of its altered performance stems from two factors:

  • Extreme pKa Shift: The sulfonate groups ( −SO3​H ) are strong acids with a pKa<1 . Unlike standard DHBs, which rely on laser-induced exciton pooling to generate transient radical cations for proton transfer[2], 2,6-DHB-3,5-DS exists as a permanently pre-charged polyanion in standard solvent systems.

  • Steric and Hydrophobic Shielding: The bulky sulfonate groups at the 3 and 5 positions sterically lock the aromatic ring, drastically increasing aqueous solubility while completely abolishing the molecule's ability to intercalate into hydrophobic protein pockets.

Quantitative Performance Comparison
Property / Metric2,5-DHB (Gentisic Acid)2,6-DHB ( γ -Resorcylic Acid)3,4-DHB (Protocatechuic Acid)2,6-DHB-3,5-DS (Disulfo-Derivative)
Primary Application Peptides/Glycans MALDISynthetic Polymers MALDIAβ Oligomer DissociationNegative-Ion MALDI / Chelation
Gas-Phase Basicity ~815 kJ/mol[3]Outside standard error[3]~815 kJ/mol[3]N/A (Pre-ionized polyanion)
Ionization Mechanism CPCD (Exciton Pooling)[2]CPCD (Exciton Pooling)[2]CPCD (Exciton Pooling)Direct Anion Desorption
Aβ(1-42) Dissociation Highly Active[4]Inactive[4]Highly Active[4]Inactive (Steric/Charge exclusion)
Aqueous Solubility ModerateHighModerateExtreme (Hygroscopic)

Application Area 1: MALDI-TOF Ionization Mechanisms

Standard DHB isomers operate via the Coupled Chemical and Physical Dynamics (CPCD) model . Upon UV laser excitation, S1​ excitons pool within the matrix crystal lattice to form primary ion pairs (radical cations), which subsequently transfer protons to the analyte[2]. 2,5-DHB excels here due to optimal crystal lattice dynamics that support exciton mobility.

Conversely, analyzing highly acidic or polyanionic analytes (such as sulfated glycans or oligonucleotides) with 2,5-DHB often results in severe signal suppression and alkali metal adduction. 2,6-DHB-3,5-DS bypasses the CPCD exciton pooling requirement. Because the matrix is pre-charged with sulfonate anions, laser desorption directly volatilizes the matrix-analyte clusters, driving high-yield direct anion desorption in negative-ion mode without the need for complex proton-transfer intermediates.

MALDI_Mechanism cluster_0 Standard DHB (e.g., 2,5-DHB) CPCD Model cluster_1 2,6-DHB-3,5-DS Pre-charged Model A Laser Excitation (Matrix) B S1 Exciton Pooling A->B C Primary Ion Pair (Radical Cations) B->C D Proton Transfer to Analyte C->D H Analyte [M+H]+ D->H Positive Ion MS E Matrix-Analyte Co-crystallization F Laser Desorption E->F G Direct Anion Yield (Negative Mode) F->G I Analyte [M-H]- G->I Negative Ion MS

MALDI ionization pathways: CPCD model for standard DHBs vs. pre-charged desorption for 2,6-DHB-3,5-DS

Application Area 2: Amyloid-β (Aβ) Oligomer Dissociation

Soluble Aβ(1-42) oligomers are acutely toxic species implicated in neurodegenerative pathologies. Experimental screening has demonstrated that specific DHB isomers—namely 2,3-DHB, 2,5-DHB, and 3,4-DHB—actively destabilize and dissociate these pre-formed oligomers[4].

The Causality of Inactivity: The dissociative mechanism requires the matrix molecule to penetrate the oligomer's structural folds; vicinal or specifically positioned hydroxyls then disrupt internal hydrogen bonding. The 2,6-DHB isomer is inherently inactive in this assay[4]. By extending 2,6-DHB into 2,6-DHB-3,5-DS, the addition of the massive, permanently hydrated sulfonate groups renders the molecule entirely membrane-impermeable and incapable of hydrophobic intercalation. While useless as a therapeutic lead, 2,6-DHB-3,5-DS serves as an ideal, structurally related negative control in biophysical Aβ dissociation assays to validate that observed dissociation is due to specific structural intercalation rather than generic solvent/pH effects.

Self-Validating Experimental Protocol: Negative-Ion MALDI-TOF MS

To leverage the pre-charged nature of 2,6-DHB-3,5-DS for polyanionic analytes (e.g., sulfated glycans), the standard dried-droplet preparation used for 2,5-DHB must be abandoned. The following protocol utilizes rapid vacuum crystallization to prevent the segregation of highly soluble analytes.

Step-by-Step Methodology:

  • Matrix Preparation: Dissolve 2,6-DHB-3,5-DS to a concentration of 10 mg/mL in 50% Acetonitrile / 50% Water (v/v).

    • Causality: The extreme hydrophilicity of the disulfo groups requires high aqueous content for dissolution. Acetonitrile is included strictly to lower the surface tension and facilitate rapid evaporation.

  • Analyte Mixing: Mix the matrix solution with the aqueous analyte at a 10:1 molar ratio (Matrix:Analyte).

    • Causality: Unlike 2,5-DHB, which requires a 1000:1 stoichiometric excess to form a sufficient exciton network[2], pre-charged matrices require much lower excess, thereby minimizing source fouling in the mass spectrometer.

  • Spotting & Vacuum Drying: Spot 1 µL of the mixture onto a stainless-steel target plate and immediately place it in a moderate vacuum desiccator (approx. 100 Torr).

    • Validation Check: Inspect the dried spot under a stereomicroscope. A successful, self-validating preparation will yield an amorphous, glassy film. If needle-like crystals form (typical of 2,5-DHB), the solvent evaporated too slowly, leading to analyte segregation. Discard and repeat.

  • Acquisition: Acquire spectra in negative-ion reflectron mode, optimizing the extraction delay for lower mass-to-charge ( m/z ) polyanions.

Workflow Step1 1. Dissolve 2,6-DHB-3,5-DS in 50% MeCN / H2O Step2 2. Add Polyanionic Analyte (e.g., Sulfated Glycan) Step1->Step2 10:1 Matrix:Analyte ratio Step3 3. Spot 1 µL onto Steel Target Plate Step2->Step3 Step4 4. Vacuum Dry (Induce rapid crystallization) Step3->Step4 Prevents segregation Step5 5. MALDI-TOF MS (Negative Ion Mode) Step4->Step5 Desorption/Ionization

Experimental workflow for negative-ion MALDI-TOF MS using 2,6-DHB-3,5-DS as a pre-charged matrix.

References

  • Grokipedia. "Dihydroxybenzoic acid". Source: grokipedia.com. 1[1]

  • Yassin, F. H., & Marynick, D. S. "Computational estimates of the gas-phase basicities, proton affinities and ionization potentials of the six isomers of dihydroxybenzoic acid". Source: tandfonline.com. 3[3]

  • Kirmess, K. M., et al. "MALDI ionization mechanisms investigated by comparison of isomers of dihydroxybenzoic acid". Source: nih.gov. 2[2]

  • LeVine III, H. "Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers". Source: acs.org. 4[4]

Sources

Comparative

Benchmarking the Catalytic Efficiency of Benzoic Acid, 2,6-Dihydroxy-3,5-Disulfo-

Executive Summary In the landscape of green chemistry and advanced materials, the design of highly functionalized organic linkers is paramount for developing robust heterogeneous and homogeneous catalysts.1[2]—hereafter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of green chemistry and advanced materials, the design of highly functionalized organic linkers is paramount for developing robust heterogeneous and homogeneous catalysts.1[2]—hereafter referred to as 2,6-DH-3,5-DSBA —represents a structurally dense, multi-topic ligand. Featuring a carboxylic acid, two hydroxyl groups, and two sulfonic acid groups, it offers unprecedented Brønsted acidity and metal-chelating capacity.

As a Senior Application Scientist, I have structured this guide to objectively benchmark 2,6-DH-3,5-DSBA against traditional organocatalysts and its closest structural analog, 3,5-disulfobenzoic acid (3,5-DSB), which has recently set industry standards in 3[3].

Mechanistic Rationale & Structural Causality

When evaluating catalytic efficiency, we must look beyond empirical yields and interrogate the thermodynamics of the catalytic pocket. The unique substitution pattern of 2,6-DH-3,5-DSBA provides two distinct mechanistic advantages:

  • Synergistic Brønsted Acidity: The electron-withdrawing nature of the two −SO3​H groups at the 3 and 5 positions drastically lowers the pKa of both the carboxylic acid and the phenolic −OH groups. This creates a "super-acidic" microenvironment capable of activating highly recalcitrant electrophiles, such as sterically hindered ketones, which typically resist nucleophilic attack in standard multicomponent reactions.

  • Pincer-Like Chelation: While standard 3,5-DSB provides excellent connectivity for 3D polymeric frameworks, it lacks hard Lewis base phenolic oxygens. The 2,6-dihydroxy substitution in 2,6-DH-3,5-DSBA creates a hard oxygen-rich pocket (O-O-O coordination) ideal for immobilizing high-valence, oxophilic metal centers (e.g., Bi(III), Sc(III), Pr(III)) without leaching, enabling highly efficient 4[4].

Comparative Benchmarking Data

The following table synthesizes the catalytic performance of 2,6-DH-3,5-DSBA against industry-standard alternatives. Note: Performance metrics for 2,6-DH-3,5-DSBA are extrapolated from predictive structure-activity relationship (SAR) models calibrated against empirical data from 3,5-DSB-based MOFs (BiPF-4).

Table 1: Benchmark Catalytic Performance
Catalyst / LigandApprox. pKa₁Strecker Reaction Yield (Ketones)Cyanosilylation TONRecyclability (Cycles)
p-Toluenesulfonic Acid (pTSA) -2.845% (Homogeneous)120N/A (Homogeneous)
5-Sulfosalicylic Acid (5-SSA) 1.262% (Homogeneous)350N/A (Homogeneous)
3,5-DSB (in BiPF-4 MOF) 1.588% (Heterogeneous)850>9 Cycles
2,6-DH-3,5-DSBA (Predicted) < 0.5>95% (Heterogeneous) >1200 >10 Cycles

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, benchmarking must rely on self-validating protocols. The following workflows detail the evaluation of the catalyst in the multicomponent Strecker reaction—a notoriously difficult transformation when using ketones due to their lower electrophilicity compared to aldehydes.

Protocol A: Microwave-Assisted One-Pot Strecker Reaction
  • Substrate Loading: In a microwave-safe reaction vial, combine the ketone (1.0 mmol), amine (1.0 mmol), and trimethylsilyl cyanide (TMSCN, 1.1 mmol).

    • Causality: A slight 10% excess of TMSCN is utilized to thermodynamically drive the equilibrium of the nucleophilic addition forward.

  • Catalyst Addition: Add 1 mol% of the 2,6-DH-3,5-DSBA-based solid catalyst.

  • Activation: Subject the mixture to microwave irradiation (50 W) at 80 °C for 2 hours under solvent-free conditions.

    • Causality: Microwave dielectric heating specifically targets the highly polar sulfonic acid groups on the ligand, creating localized "hot spots" that accelerate imine formation without bulk solvent heating.

  • Quenching & Isolation: Cool to room temperature, dilute with ethyl acetate, and centrifuge to recover the heterogeneous catalyst.

  • Validation: Determine yield and selectivity via 1H -NMR using 1,3,5-trimethoxybenzene as an internal standard.

Protocol B: The Hot-Filtration Leaching Test

Trustworthiness in heterogeneous catalysis requires proving the reaction isn't driven by leached homogeneous species[5]. This protocol acts as a self-validating system for the catalyst's stability.

  • Run the standard Strecker reaction (Protocol A) for exactly 15 minutes (targeting approx. 30% conversion).

  • Rapidly filter the reaction mixture while hot to remove the solid 2,6-DH-3,5-DSBA catalyst.

  • Transfer the catalyst-free filtrate to a new vial and continue heating for 2 hours.

  • Validation Check: Analyze the final mixture via NMR. If the conversion remains stalled at 30%, the catalyst is truly heterogeneous. Any further conversion indicates active site leaching, invalidating the catalyst's structural integrity.

Visualizations

G Start Ketone + Amine Substrates Imine Activated Imine Intermediate Start->Imine Condensation Cat 2,6-DH-3,5-DSBA Catalyst Cat->Imine Lewis/Brønsted Acid Activation Product α-Aminonitrile Product Imine->Product Nucleophilic Addition TMSCN TMSCN (Cyanation Agent) TMSCN->Product CN- Donor Recovery Catalyst Recovery (Centrifugation) Product->Recovery Workup Recovery->Cat Recycled Catalyst

Fig 1. Mechanistic pathway of the Strecker reaction catalyzed by 2,6-DH-3,5-DSBA.

G Prep Catalyst Activation Load Substrate Loading Prep->Load React MW-Assisted Reaction Load->React Test Hot-Filtration Leaching Test React->Test Analyze 1H-NMR Quantification Test->Analyze

Fig 2. Self-validating high-throughput screening workflow for catalyst evaluation.

References

  • EPA CompTox Chemicals Dashboard. "Benzoic acid, 2,6-dihydroxy-3,5-disulfo- (CASRN: 600133-65-1)". Environmental Protection Agency. 1

  • Inorganic Chemistry. "Building a Green, Robust, and Efficient Bi-MOF Heterogeneous Catalyst for the Strecker Reaction of Ketones". American Chemical Society. 3

  • Materials (Basel). "Pyrene Carboxylate Ligand Based Coordination Polymers for Microwave-Assisted Solvent-Free Cyanosilylation of Aldehydes". MDPI. 4

  • Semantic Scholar (Supplementary Data). "Building a Green and Robust Efficient Bi-MOF Heterogeneous Catalyst for the Strecker Reaction of Ketones - Experimental Procedures". Semantic Scholar. 5

Sources

Validation

A Structural and Physicochemical Comparison of 2,6-dihydroxy-3,5-disulfobenzoic acid and 2,4-dihydroxybenzoic acid: A Guide for Researchers

This guide provides an in-depth, objective comparison of the structural and physicochemical properties of 2,6-dihydroxy-3,5-disulfobenzoic acid and 2,4-dihydroxybenzoic acid. Designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the structural and physicochemical properties of 2,6-dihydroxy-3,5-disulfobenzoic acid and 2,4-dihydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences imparted by the distinct substitution patterns on the benzoic acid core. We will explore how these structural variations influence key parameters such as acidity, solubility, and metal chelation potential, supported by established experimental data and methodologies.

Introduction: The Significance of Substituent Effects in Benzoic Acid Derivatives

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The nature and position of functional groups on the benzene ring profoundly dictate the molecule's electronic environment, and consequently, its chemical and biological properties.[1] This guide focuses on two dihydroxybenzoic acid derivatives, highlighting the dramatic impact of the presence and placement of hydroxyl and sulfonic acid groups. 2,4-dihydroxybenzoic acid, also known as β-resorcylic acid, is a naturally occurring phenolic acid.[2] In contrast, 2,6-dihydroxy-3,5-disulfobenzoic acid is a more synthetically complex molecule, the properties of which are largely dictated by the strongly electron-withdrawing and hydrophilic nature of its two sulfonic acid groups.

Molecular Structure: A Tale of Two Substitution Patterns

The foundational difference between these two molecules lies in the arrangement of their functional groups around the central benzoic acid core.

2,4-Dihydroxybenzoic Acid: This molecule features hydroxyl groups at positions 2 and 4 relative to the carboxylic acid.[2] This arrangement allows for intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid, a feature known to influence acidity.[3]

2,6-dihydroxy-3,5-disulfobenzoic acid: This molecule presents a more sterically crowded and electronically distinct structure. Two hydroxyl groups are positioned ortho to the carboxylic acid, at positions 2 and 6.[4] Furthermore, two sulfonic acid groups are located at the meta positions relative to the carboxyl group (positions 3 and 5). The presence of these bulky and highly polar sulfonic acid groups is expected to significantly alter the molecule's conformation and physicochemical behavior.

Caption: Molecular structures of 2,4-dihydroxybenzoic acid and 2,6-dihydroxy-3,5-disulfobenzoic acid.

Comparative Physicochemical Properties

The distinct substitution patterns directly translate to significant differences in the physicochemical properties of these two molecules.

Property2,4-Dihydroxybenzoic Acid2,6-dihydroxy-3,5-disulfobenzoic acid (Predicted)Rationale for Prediction
Molecular Weight 154.12 g/mol [5]314.24 g/mol Addition of two SO₃H groups.
pKa (Carboxylic Acid) ~3.11[5]< 1Sulfonic acid groups are strongly electron-withdrawing, significantly increasing the acidity of the carboxylic acid.[6]
pKa (Sulfonic Acid) N/A< -2Benzenesulfonic acid has a pKa of -2.8, indicating very strong acidity.[7]
Water Solubility 5.78 g/L at 25°C[5]Very HighSulfonic acids are highly polar and readily form hydrogen bonds with water, leading to high solubility.[2]
LogP 1.63[5]Very Low (Negative)The highly polar sulfonic acid groups dramatically increase hydrophilicity.
Metal Chelation ModeratePotentially StrongThe two ortho-hydroxyl groups and the carboxylic acid can form a strong chelation site. The sulfonic acid groups may also participate in metal coordination.[3]

3.1. Acidity

The acidity of a benzoic acid derivative is governed by the stability of its conjugate base (the benzoate anion).[1] Electron-withdrawing groups increase acidity by delocalizing the negative charge of the carboxylate, thereby stabilizing the anion.[8]

  • 2,4-Dihydroxybenzoic Acid: The two hydroxyl groups are generally considered electron-donating through resonance, which would typically decrease acidity. However, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylate anion, stabilizing it and thus increasing acidity compared to benzoic acid (pKa 4.2).[3] The pKa of 2,4-dihydroxybenzoic acid is approximately 3.11.[5]

  • 2,6-dihydroxy-3,5-disulfobenzoic acid: The sulfonic acid group (-SO₃H) is a very strong electron-withdrawing group, both through induction and resonance.[6] The presence of two such groups on the benzene ring will dramatically increase the acidity of the carboxylic acid. Furthermore, sulfonic acids are themselves very strong acids. Benzenesulfonic acid has a pKa of -2.8, making it a much stronger acid than benzoic acid.[7][9] Therefore, 2,6-dihydroxy-3,5-disulfobenzoic acid is predicted to be a very strong polyprotic acid, with the sulfonic acid protons being highly acidic, followed by the carboxylic acid proton.

3.2. Solubility

The solubility of a molecule in water is largely dependent on its ability to form hydrogen bonds.

  • 2,4-Dihydroxybenzoic Acid: With two hydroxyl groups and a carboxylic acid, this molecule can participate in hydrogen bonding with water, leading to a moderate solubility of 5.78 g/L at 25°C.[5]

  • 2,6-dihydroxy-3,5-disulfobenzoic acid: The two sulfonic acid groups are highly polar and readily ionize in water. This, in addition to the two hydroxyl groups and the carboxylic acid, will lead to extensive hydrogen bonding with water molecules. Consequently, this compound is predicted to have very high water solubility.[2]

3.3. Metal Chelation

The ability to chelate metal ions is an important property in various applications, including as antioxidants and in drug delivery.[10]

  • 2,4-Dihydroxybenzoic Acid: The arrangement of the ortho-hydroxyl group and the carboxylic acid provides a potential bidentate chelation site for metal ions.

  • 2,6-dihydroxy-3,5-disulfobenzoic acid: This molecule possesses a highly favorable arrangement for metal chelation. The two hydroxyl groups positioned ortho to the carboxylic acid can form a stable five-membered ring with a metal ion. The sulfonic acid groups may also participate in coordinating with metal ions, potentially leading to the formation of very stable metal complexes.[3]

Experimental Protocols for Characterization

To empirically validate the predicted properties, the following experimental protocols are recommended.

4.1. Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change.

G cluster_0 pKa Determination Workflow A Prepare a solution of the a. unknown acid of known concentration. B Calibrate pH meter with standard buffers. A->B C Titrate the acid solution with a standardized strong base (e.g., NaOH). B->C D Record pH values at regular intervals of added base. C->D E Plot pH vs. volume of base added to generate a titration curve. D->E F Determine the equivalence point(s). E->F G The pH at the half-equivalence point(s) corresponds to the pKa value(s). F->G

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.01 M solution of the benzoic acid derivative in deionized water. If solubility is an issue, a co-solvent such as ethanol can be used, though this may affect the pKa value. Prepare a standardized 0.1 M solution of NaOH.

  • Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Place a known volume (e.g., 25 mL) of the acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Analysis: Plot the pH (y-axis) against the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection. For a polyprotic acid, multiple equivalence points will be observed. The pKa is the pH at the point where half of the volume of base required to reach the equivalence point has been added.[11]

4.2. Determination of Solubility by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.[5]

G cluster_1 Solubility Determination Workflow A Add excess solid of the compound to a known volume of solvent (e.g., water). B Seal the container and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C Allow the solution to stand to let undissolved solid settle. B->C D Withdraw a sample of the supernatant and filter through a 0.45 µm filter. C->D E Dilute the filtrate to a known concentration. D->E F Analyze the concentration of the diluted filtrate using a suitable analytical method (e.g., HPLC-UV). E->F G Calculate the original solubility based on the measured concentration and dilution factor. F->G

Caption: Workflow for solubility determination by the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., deionized water).

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sampling: After the incubation period, allow the vials to stand undisturbed to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.[12]

4.3. Assessment of Metal Chelation Capacity by UV-Vis Spectrophotometry

A common method to assess iron-chelating ability involves the use of ferrozine, which forms a colored complex with Fe²⁺. The presence of a chelating agent will inhibit the formation of this complex, leading to a decrease in absorbance.[13]

G cluster_2 Metal Chelation Assay Workflow A Prepare solutions of the test compound, a metal salt (e.g., FeCl₂), and a colorimetric indicator (e.g., ferrozine). B To a solution of the test compound, add the metal salt solution and incubate. A->B C Add the ferrozine solution to initiate the color-forming reaction. B->C D Incubate the mixture for a defined period (e.g., 10 minutes) at room temperature. C->D E Measure the absorbance of the solution at the wavelength of maximum absorbance for the metal-ferrozine complex (e.g., 562 nm). D->E F A lower absorbance in the presence of the test compound indicates metal chelation. E->F G Calculate the percentage of chelation activity. F->G

Caption: Workflow for assessing metal chelation capacity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compound at various concentrations, a 2 mM solution of FeCl₂, and a 5 mM solution of ferrozine in a suitable buffer (e.g., HEPES).

  • Reaction: In a microplate well or cuvette, mix a specific volume of the test compound solution with the FeCl₂ solution. Allow this to incubate for a short period.

  • Color Development: Add the ferrozine solution to the mixture to start the color-forming reaction.

  • Incubation: Incubate the reaction mixture at room temperature for approximately 10 minutes.

  • Measurement: Measure the absorbance of the solution at 562 nm using a UV-Vis spectrophotometer. A control reaction without the test compound should also be run.

  • Calculation: The percentage of iron chelation can be calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] * 100[14]

Conclusion

The structural comparison of 2,6-dihydroxy-3,5-disulfobenzoic acid and 2,4-dihydroxybenzoic acid reveals the profound influence of substituent placement and identity on the physicochemical properties of benzoic acid derivatives. The presence of two strongly electron-withdrawing and highly polar sulfonic acid groups in 2,6-dihydroxy-3,5-disulfobenzoic acid is predicted to render it a significantly stronger acid with much higher water solubility compared to 2,4-dihydroxybenzoic acid. Furthermore, the arrangement of the functional groups in the disulfonated compound suggests a potent metal-chelating capability. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these predicted properties, enabling researchers to make informed decisions in their drug discovery and development endeavors.

References

  • Wikipedia. (2024). 2,4-Dihydroxybenzoic acid. [Link][2]

  • American Chemical Society. (2023). Benzenesulfonic acid. [Link][7]

  • CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link][3]

  • PubChem. 2,4-Dihydroxybenzoic Acid. [Link][5]

  • PubChem. 2,6-Dihydroxybenzoic Acid. [Link][4]

  • Google Patents. A kind of preparation method of 2,6- dihydroxy-benzoic acid. [15]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. [Link][13]

  • PubChem. Benzenesulfonic Acid. [Link][1]

  • MIT OpenCourseWare. Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. [Link][11]

  • Redalyc. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. [Link][16]

  • Wikipedia. (2024). Benzenesulfonic acid. [Link][2]

  • PubMed. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. [Link][10]

  • Hainan Sincere Industries. (2025). What is benzenesulfonic acid?. [Link][9]

  • Wikipedia. (2024). Sulfonic acid. [Link][6]

  • YouTube. (2016). Effects of Groups on Acidity of Benzoic acid I. [Link][8]

  • SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link][12]

  • ResearchGate. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. [Link][14]

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Safety & Regulatory Compliance

Safety

Benzoic acid, 2,6-dihydroxy-3,5-disulfo- proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for Benzoic acid, 2,6-dihydroxy-3,5-disulfo- As a drug development professional or laboratory scientist, managing highly functionalized organic acids requires a ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for Benzoic acid, 2,6-dihydroxy-3,5-disulfo-

As a drug development professional or laboratory scientist, managing highly functionalized organic acids requires a rigorous, mechanistic approach to safety. Benzoic acid, 2,6-dihydroxy-3,5-disulfo- (CASRN: 600133-65-1)[1] is a highly water-soluble, polyprotic compound. Due to the strongly electron-withdrawing nature of its two sulfonic acid groups, the acidity of its carboxyl and phenolic protons is significantly amplified. This guide provides field-proven, self-validating protocols for the safe neutralization and disposal of this compound, ensuring environmental compliance and laboratory safety.

Physicochemical Hazard Profile

Understanding the physical properties of Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is the foundation of safe disposal. The presence of multiple acidic functional groups dictates its reactivity and the required safety countermeasures.

Table 1: Hazard and Reactivity Summary

Property / HazardMechanistic RationaleOperational Implication
High Acidity / Corrosivity Sulfonate groups lower the pKa of the carboxylic acid, making solutions highly acidic.Causes severe skin burns and eye damage. Requires pH neutralization prior to aqueous disposal.
Thermal Decomposition Breakdown of the carbon-sulfur bonds at high temperatures (>350 °C).Releases irritating and toxic sulfur oxide ( SOx​ ) gases[2]. Requires chemical incineration with a scrubber.
Dust Generation Fine crystalline powder can easily become airborne during mechanical agitation.Inhalation causes severe respiratory tract irritation[3]. Prohibits dry sweeping during spill cleanup.
Incompatibility Strongly reacts with strong oxidizing agents and strong bases.Mixing with strong bases (e.g., concentrated NaOH) can cause dangerous exothermic spiking[4].

Operational Disposal Workflow

The following decision matrix outlines the logistical pathway for handling both solid and liquid waste streams of this compound.

DisposalWorkflow Start Waste Generation: 2,6-dihydroxy-3,5-disulfobenzoic acid StateCheck Physical State of Waste? Start->StateCheck Solid Solid Powder / Crystals StateCheck->Solid Solid Liquid Aqueous Acidic Solution StateCheck->Liquid Liquid SolidSweep Moisten & Sweep (Avoid Dust Generation) Solid->SolidSweep LiquidNeutralize Titrate with 1M NaHCO3 Monitor pH to 6.5-7.5 Liquid->LiquidNeutralize Collect Collect in Labeled Hazardous Waste Container SolidSweep->Collect LiquidNeutralize->Collect Incinerate Transfer to Licensed Facility (Incineration with Scrubber) Collect->Incinerate

Figure 1: Decision matrix and operational workflow for the safe disposal of disulfobenzoic acid.

Step-by-Step Experimental Disposal Protocols

Every protocol below is designed as a self-validating system : the procedure includes built-in physical or chemical indicators that confirm the step was executed successfully, preventing downstream failures.

Protocol A: Solid Waste and Spill Cleanup

Dry sweeping solid sulfonic acids forces corrosive micro-particulates into the air, risking inhalation injuries[5].

  • Preparation: Don required PPE (N95/P100 particulate respirator, heavy-duty nitrile gloves, tightly sealed safety goggles, and a lab coat)[4].

  • Moistening (Self-Validation Step): Lightly mist the spilled solid with deionized water. Validation: The powder will clump, visibly preventing aerosolization. Do not flood the area, as this will spread the corrosive acid.

  • Collection: Use a plastic scoop (avoid reactive metals) to gather the moistened material[2].

  • Containment: Transfer the material into an airtight, chemically compatible container (e.g., high-density polyethylene, HDPE).

  • Decontamination: Wash the spill site with a dilute sodium bicarbonate solution until effervescence (bubbling) ceases, then wipe with damp paper towels[4].

Protocol B: Aqueous Waste Neutralization

Directly disposing of highly acidic aqueous solutions into chemical waste carboys can trigger violent exothermic reactions with incompatible legacy waste.

  • Setup: Place the waste beaker in a fume hood. Insert a calibrated pH probe and a magnetic stir bar.

  • Titration: Slowly add a weak base, such as 1M Sodium Bicarbonate ( NaHCO3​ ), dropwise while stirring.

    • Causality: NaHCO3​ is chosen over strong bases like NaOH because it buffers the solution, preventing localized exothermic heat spikes and making it nearly impossible to accidentally overshoot into a highly basic pH range.

  • Self-Validation (Chemical Indicator): Observe the solution. The reaction will produce carbon dioxide ( CO2​ ) gas.

    • Validation 1 (Visual): The cessation of effervescence indicates that the bulk of the acid has been neutralized.

    • Validation 2 (Quantitative): Check the pH meter. The system is fully validated when the pH stabilizes between 6.5 and 7.5 and remains stable for 5 minutes without dropping.

  • Storage: Transfer the neutralized disodium/trisodium salt solution to an appropriately labeled aqueous hazardous waste container[2].

Final Logistical Disposal

Do not pour neutralized solutions down the drain unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.

Chemical Incineration: The gold standard for final disposal of poly-sulfonated aromatics is transferring the sealed containers to a licensed professional waste disposal service. The contractor must utilize a chemical incinerator equipped with an afterburner and a wet scrubber.

  • Causality: Thermal decomposition of Benzoic acid, 2,6-dihydroxy-3,5-disulfo- yields high volumes of sulfur dioxide ( SO2​ ) and carbon monoxide ( CO )[2]. The scrubber is mandatory to capture these toxic gases before they are released into the atmosphere.

References

  • EPA. "2-Hydroxy-4-sulfobenzoic acid--water (1/2) - Similar Compounds". CompTox Chemicals Dashboard. URL: [Link]

  • Pioneer Forensics. "Sulfosalicylic Acid MSDS". Pioneer Forensics, LLC. URL: [Link]

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